Product packaging for 1-Benzylisoquinoline(Cat. No.:CAS No. 6907-59-1)

1-Benzylisoquinoline

Cat. No.: B1618099
CAS No.: 6907-59-1
M. Wt: 219.28 g/mol
InChI Key: IZTUINVRJSCOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylisoquinoline is a heterocyclic aromatic organic compound that serves as the fundamental structural backbone for a vast and diverse class of plant natural products known as benzylisoquinoline alkaloids (BIAs) . This core scaffold, formed by the substitution of isoquinoline at the C1 position with a benzyl group, is integral to pharmaceutical research due to its presence in numerous compounds of significant therapeutic interest . These include the analgesic morphine, the antitussive codeine, the muscle relaxant tubocurarine, the antimicrobial berberine, and the anticancer noscapine . The primary research value of this compound lies in its role as the central intermediate in alkaloid biosynthesis. In plants, the pathway begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, which is the central precursor from which a wide array of complex BIAs are derived . Researchers utilize this compound and its derivatives to study and engineer these biosynthetic pathways, particularly in the fields of synthetic biology and metabolic engineering . For instance, studies have successfully engineered yeast strains to produce BIA metabolites like reticuline, sanguinarine, and berberine from commercial precursors, highlighting the compound's importance in developing microbial platforms for the production of high-value alkaloids . Furthermore, recent research has elucidated distinct (R)-enantiospecific biosynthetic pathways in plants like sacred lotus (Nelumbo nucifera), expanding the toolbox for enzymatic synthesis and revealing novel cytochrome P450 enzymes, such as CYP80Q1 and CYP80Q2, responsible for creating proaporphine and bisbenzylisoquinoline structures . The continuous discovery of new isoquinoline alkaloids with a broad range of bioactivities, including antitumor, antibacterial, and neuroprotective effects, underscores the enduring significance of the this compound scaffold in natural product research and drug discovery . This product is intended for research purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N B1618099 1-Benzylisoquinoline CAS No. 6907-59-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6907-59-1

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

1-benzylisoquinoline

InChI

InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-11H,12H2

InChI Key

IZTUINVRJSCOIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32

Other CAS No.

6907-59-1

Origin of Product

United States

Advanced Biosynthesis Pathways of 1 Benzylisoquinoline and Downstream Alkaloids

Precursor Metabolism and Initial Enzymatic Steps in 1-Benzylisoquinoline Formation

The journey to the complex structures of benzylisoquinoline alkaloids begins with the conversion of a primary metabolite, L-tyrosine, into two key precursors. These precursors then undergo a crucial condensation reaction to form the fundamental this compound skeleton.

L-Tyrosine Conversion to Dopamine (B1211576) and 4-Hydroxyphenylacetaldehyde (4-HPAA)

The biosynthesis of the this compound core requires two molecules derived from L-tyrosine. wikipedia.org One pathway converts L-tyrosine into the neurotransmitter dopamine . This conversion is initiated by the enzyme tyrosine hydroxylase (TH), which hydroxylates L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). creative-proteomics.comresearchgate.netnih.govwikipedia.org Subsequently, L-DOPA is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield dopamine. uib.no

The second precursor, 4-hydroxyphenylacetaldehyde (4-HPAA) , is also derived from L-tyrosine. frontiersin.orgnih.gov This transformation involves enzymes such as tyrosine aminotransferase (TyrAT), which converts tyrosine to 4-hydroxyphenylpyruvate (4-HPP), followed by a subsequent reaction to produce 4-HPAA. mdpi.com

Norcoclaurine Synthase (NCS)-Catalyzed Pictet-Spengler Condensation and Stereochemical Control

The foundational step in forming the this compound structure is the Pictet-Spengler condensation of dopamine and 4-HPAA. ucl.ac.ukucl.ac.ukmdpi.com This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS) . nih.govjaveriana.edu.conih.gov NCS is a highly stereoselective enzyme, meaning it controls the specific three-dimensional arrangement of the resulting molecule. ucl.ac.ukresearchgate.net The enzyme facilitates the formation of an iminium ion intermediate, followed by an intramolecular cyclization. researchgate.netcore.ac.uk Key amino acid residues within the NCS active site, such as Lys122, Glu110, and Asp141, play crucial roles in catalysis and in dictating the stereochemistry of the product. mdpi.comresearchgate.net This enzymatic control ensures the formation of the (S)-enantiomer of norcoclaurine, which is the precursor for the vast majority of BIAs. ucl.ac.ukucl.ac.uk

Formation of (S)-Norcoclaurine and (S)-Reticuline as Central Biosynthetic Intermediates

The NCS-catalyzed reaction yields (S)-norcoclaurine , the first committed intermediate in the biosynthesis of all benzylisoquinoline alkaloids. ucl.ac.uknih.govnih.gov (S)-Norcoclaurine then undergoes a series of enzymatic modifications to become (S)-reticuline , a pivotal branch-point intermediate in BIA metabolism. nih.govontosight.aioup.com This transformation involves a sequence of methylation and hydroxylation reactions. ontosight.ai First, norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position of (S)-norcoclaurine to form (S)-coclaurine. nih.gov This is followed by N-methylation by coclaurine (B195748) N-methyltransferase (CNMT), hydroxylation at the 3'-position by a cytochrome P450 enzyme, N-methylcoclaurine 3'-hydroxylase (NMCH), and finally, 4'-O-methylation by 4'-O-methyltransferase (4'OMT) to produce (S)-reticuline. frontiersin.org

Enzymatic Diversification of the this compound Core

From the central intermediate (S)-reticuline, the this compound scaffold undergoes extensive enzymatic modifications, leading to the vast structural diversity observed in this class of alkaloids. These reactions are primarily catalyzed by methyltransferases and cytochrome P450 enzymes.

O- and N-Methylation Reactions by Methyltransferases (OMTs, NMTs)

Methyltransferases play a critical role in the diversification of BIAs by adding methyl groups to oxygen (O-methyltransferases, OMTs) and nitrogen (N-methyltransferases, NMTs) atoms. nih.govresearchgate.netresearchgate.net These methylation events can alter the solubility, stability, and biological activity of the alkaloids. researchgate.net OMTs and NMTs utilize S-adenosyl-L-methionine (SAM) as the methyl donor. nih.gov Examples include the aforementioned 6OMT and 4'OMT involved in (S)-reticuline formation, as well as numerous other methyltransferases that act on downstream intermediates. frontiersin.orgsemanticscholar.org The regioselectivity of these enzymes is crucial for guiding the biosynthetic pathway towards specific alkaloid classes. lido-dtp.ac.uk

Hydroxylation and Phenol (B47542) Coupling Catalyzed by Cytochrome P450s (CYPs)

Cytochrome P450 monooxygenases (CYPs) are a large and versatile family of enzymes that are key drivers of chemical diversification in alkaloid biosynthesis. researchgate.netnih.govfrontiersin.org They catalyze a wide range of reactions, including hydroxylations and complex phenol coupling reactions. researchgate.net In BIA biosynthesis, CYPs are responsible for crucial ring-forming and rearrangement reactions that create the characteristic backbones of different alkaloid subgroups. frontiersin.orgnih.gov

For instance, the formation of the morphinan (B1239233) alkaloids, such as morphine, involves an intramolecular C-C phenol coupling of (R)-reticuline catalyzed by salutaridine (B1681412) synthase, a CYP719 family member. nih.govnih.gov Similarly, the formation of bisbenzylisoquinoline and aporphine (B1220529) alkaloids is initiated by CYP80 enzymes that catalyze intermolecular or intramolecular C-O or C-C phenol coupling reactions. oup.comnih.govresearchgate.net These P450-catalyzed reactions are often highly regio- and stereoselective, contributing significantly to the immense structural diversity of benzylisoquinoline alkaloids. nih.govnih.gov

Interactive Data Table of Key Enzymes in this compound Biosynthesis

Enzyme NameAbbreviationEnzyme ClassReaction CatalyzedKey Intermediate(s)
Tyrosine HydroxylaseTHOxidoreductaseL-tyrosine → L-DOPAL-tyrosine, L-DOPA
Aromatic L-Amino Acid DecarboxylaseAADCLyaseL-DOPA → DopamineL-DOPA, Dopamine
Norcoclaurine SynthaseNCSLyaseDopamine + 4-HPAA → (S)-NorcoclaurineDopamine, 4-HPAA, (S)-Norcoclaurine
Norcoclaurine 6-O-Methyltransferase6OMTTransferase(S)-Norcoclaurine → (S)-Coclaurine(S)-Norcoclaurine, (S)-Coclaurine
Coclaurine N-MethyltransferaseCNMTTransferase(S)-Coclaurine → (S)-N-Methylcoclaurine(S)-Coclaurine, (S)-N-Methylcoclaurine
N-Methylcoclaurine 3'-HydroxylaseNMCH (CYP80B1)Oxidoreductase (Cytochrome P450)(S)-N-Methylcoclaurine → (S)-3'-Hydroxy-N-methylcoclaurine(S)-N-Methylcoclaurine
4'-O-Methyltransferase4'OMTTransferase(S)-3'-Hydroxy-N-methylcoclaurine → (S)-Reticuline(S)-3'-Hydroxy-N-methylcoclaurine, (S)-Reticuline
Salutaridine SynthaseSalSyn (CYP719B1)Oxidoreductase (Cytochrome P450)(R)-Reticuline → Salutaridine(R)-Reticuline, Salutaridine
Berberine (B55584) Bridge EnzymeBBEOxidoreductase(S)-Reticuline → (S)-Scoulerine(S)-Reticuline, (S)-Scoulerine

Oxidoreductase-Mediated Transformations and Ring Closures

Oxidoreductases, particularly cytochromes P450 (CYPs) and FAD-dependent enzymes, are instrumental in catalyzing the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds that establish the diverse backbone structures of BIAs. oup.comoup.com These enzymes facilitate critical ring closures and other transformations that define the various alkaloid subgroups.

Three main families of cytochrome P450 play crucial oxidative roles in BIA metabolism. oup.com For instance, CYP80 enzymes are involved in intramolecular C-C phenol coupling reactions. A notable example is CYP80G2, which catalyzes the conversion of (S)-reticuline to the aporphine alkaloid (S)-corytuberine. acs.orgscholaris.ca Another P450, CYP719B1, performs a similar reaction on (R)-reticuline to produce the morphinan precursor salutaridine. nih.gov

Flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductases are also key players. researchgate.net The berberine bridge enzyme (BBE), a well-studied FAD-dependent enzyme, creates a unique intramolecular C-C bond to form the protoberberine skeleton. oup.comfrontiersin.org Other FAD-linked oxidases are involved in various reactions, including ring aromatization and the oxidative opening of rings. oup.comresearchgate.netrsc.orgacs.org

Beyond CYPs and FAD-dependent oxidases, other oxidoreductases contribute to the biosynthetic pathway. Thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM) are Fe(II) and 2-oxoglutarate-dependent dioxygenases that catalyze O-demethylation in the final steps of morphine biosynthesis. oup.comoup.com Additionally, NADPH-dependent reductases, such as salutaridine reductase (SalR) and codeinone (B1234495) reductase (COR), catalyze crucial carbonyl group reductions in the morphinan pathway. oup.comcapes.gov.brbio-conferences.orgnih.gov

Table 1: Key Oxidoreductases in BIA Biosynthesis and their Functions

Enzyme Family Specific Enzyme Example Substrate Product Function
Cytochrome P450 CYP80G2 (corytuberine synthase) (S)-Reticuline (S)-Corytuberine Intramolecular C-C phenol coupling (Aporphine formation)
Cytochrome P450 CYP719B1 (R)-Reticuline Salutaridine Intramolecular C-C phenol coupling (Morphinan formation)
Cytochrome P450 CYP719A Subfamily Protoberberine precursors (S)-Canadine, (S)-Stylopine Methylenedioxy bridge formation
FAD-dependent Oxidoreductase Berberine Bridge Enzyme (BBE) (S)-Reticuline (S)-Scoulerine Intramolecular C-C bond formation (Protoberberine formation)
Fe2+/2OG-dependent Dioxygenase Thebaine 6-O-demethylase (T6ODM) Thebaine Neopinone (B3269370) O-demethylation (Morphinan formation)
Fe2+/2OG-dependent Dioxygenase Codeine O-demethylase (CODM) Codeine Morphine O-demethylation (Morphinan formation)
Short-Chain Dehydrogenase/Reductase Salutaridine Reductase (SalR) Salutaridine Salutaridinol (B1235100) Carbonyl reduction (Morphinan formation)
Aldo-Keto Reductase Codeinone Reductase (COR) Codeinone Codeine Carbonyl reduction (Morphinan formation)

Formation of Methylenedioxy Bridges

The formation of a methylenedioxy bridge (O-CH2-O) is a characteristic modification found in several classes of BIAs, including protoberberine and benzo[c]phenanthridine (B1199836) alkaloids. scielo.org.mxnih.govresearchgate.net This reaction is catalyzed by specific cytochrome P450 enzymes belonging to the CYP719A subfamily. oup.comnih.govmaxapress.com These enzymes utilize an O-methoxyphenol moiety on the substrate to form the bridge.

For example, in the biosynthesis of berberine, the enzyme (S)-canadine synthase (a CYP719A enzyme) converts (S)-tetrahydrocolumbamine into (S)-canadine. nih.gov Similarly, in sanguinarine (B192314) biosynthesis, two sequential methylenedioxy bridge formations are catalyzed by CYP719A enzymes: cheilanthifoline synthase (CYP719A14) converts (S)-scoulerine to (S)-cheilanthifoline, and stylopine synthase (CYP719A13) then converts (S)-cheilanthifoline to (S)-stylopine. nih.govresearchgate.net These enzymes exhibit high substrate and positional specificity. mdpi.com

Interestingly, the reverse reaction, the cleavage of a methylenedioxy bridge, is also a documented transformation in BIA metabolism. Enzymes such as codeine O-demethylase (CODM) and protopine (B1679745) O-dealkylase (PODA) can catalyze O,O-demethylenation, which cleaves the bridge to form two hydroxyl groups. nih.gov This has been observed with protopine and protoberberine alkaloid substrates. nih.gov

Table 2: Enzymes Involved in Methylenedioxy Bridge Metabolism

Enzyme Enzyme Family Reaction Substrate Product Pathway
Canadine Synthase CYP719A Bridge Formation (S)-Tetrahydrocolumbamine (S)-Canadine Berberine
Cheilanthifoline Synthase CYP719A14 Bridge Formation (S)-Scoulerine (S)-Cheilanthifoline Sanguinarine
Stylopine Synthase CYP719A13 Bridge Formation (S)-Cheilanthifoline (S)-Stylopine Sanguinarine
Codeine O-demethylase (CODM) Fe2+/2OG-dependent Dioxygenase Bridge Cleavage Protopine alkaloids Dihydroxy derivatives Protopine metabolism
Protopine O-dealkylase (PODA) Fe2+/2OG-dependent Dioxygenase Bridge Cleavage Protopine & Protoberberine alkaloids Dihydroxy derivatives Alkaloid metabolism

Isomerization and Enantiomeric Purity Maintenance in Biosynthesis

The stereochemistry of BIAs is critical for their biological activity, and plants have evolved sophisticated mechanisms to control and maintain enantiomeric purity throughout the biosynthetic pathways. The first committed step, the condensation of dopamine and 4-hydroxyphenylacetaldehyde, is catalyzed by (S)-norcoclaurine synthase (NCS), which is strictly stereoselective and produces only the (S)-enantiomer of norcoclaurine. oup.com This sets the stereochemical foundation for the majority of downstream BIAs.

However, a crucial exception occurs in the biosynthesis of morphinan alkaloids. This pathway requires the (R)-enantiomer of reticuline (B1680550). The conversion of (S)-reticuline to (R)-reticuline is a key isomerization step. mdpi.com This transformation is catalyzed by a fusion protein known as STORR, which first oxidizes (S)-reticuline to 1,2-dehydroreticuline (B1196774) and then reduces it to (R)-reticuline. mdpi.comnih.gov

The presence of both (R)- and (S)-norcoclaurine in certain plants, such as the sacred lotus (B1177795), suggests the existence of either diastereoselective enzymes or two distinct NCS orthologs that favor the formation of different enantiomers. maxapress.com This highlights the diverse strategies plants employ to generate stereochemical diversity.

Biosynthetic Branch Points and Formation of Complex BIA Structures

The central intermediate, (S)-reticuline, stands at a major crossroads in BIA metabolism, from which pathways diverge to produce a wide array of structurally complex alkaloids. capes.gov.brfrontiersin.org

Pathway to Protoberberine Alkaloids via Berberine Bridge Enzyme (BBE)

The entry point into the biosynthesis of protoberberine alkaloids is the conversion of (S)-reticuline to (S)-scoulerine. This reaction is catalyzed by the berberine bridge enzyme (BBE), a FAD-dependent oxidoreductase. frontiersin.orgmdpi.com BBE is unique in its ability to form an intramolecular C-C bond by cyclizing the N-methyl group of (S)-reticuline with the phenolic ring. oup.comqmul.ac.ukgenome.jp This reaction establishes the characteristic tetracyclic core structure of protoberberine alkaloids. mdpi.com (S)-scoulerine then serves as the precursor for a variety of protoberberines, such as berberine and palmatine, as well as other alkaloid classes like protopines and benzophenanthridines. frontiersin.orgscielo.org.mxgenome.jp

Biosynthesis of Aporphine Alkaloids

Aporphine alkaloids are formed from this compound precursors through an intramolecular oxidative C-C phenol coupling reaction. acs.orgfrontiersin.org In many plants, (S)-reticuline is the direct precursor. The enzyme corytuberine (B190840) synthase, a member of the CYP80G subfamily of cytochrome P450s (CYP80G2), catalyzes the intramolecular C-C coupling of (S)-reticuline to form the aporphine alkaloid (S)-corytuberine. acs.orgnih.govnih.gov Further modifications, such as N-methylation, can then lead to other aporphine alkaloids like magnoflorine (B1675912). acs.org In some species, proaporphine intermediates are formed first, which are then rearranged to yield aporphines. maxapress.comresearchgate.net Recent research has identified different CYP80 enzymes that show strict stereoselectivity, catalyzing the formation of aporphines from either (S)- or (R)-configured substrates. nih.govresearchgate.net

Formation of Morphinan Alkaloids

The biosynthesis of morphinan alkaloids, such as morphine and codeine, is one of the most complex BIA pathways and is restricted to only a few plant species, most notably the opium poppy (Papaver somniferum). oup.comcapes.gov.br The pathway begins with the crucial isomerization of the central intermediate (S)-reticuline to (R)-reticuline. mdpi.comnih.gov

From (R)-reticuline, a series of enzymatic steps leads to the formation of the pentacyclic morphinan core:

Salutaridine Formation : An intramolecular C-C phenol coupling of (R)-reticuline is catalyzed by salutaridine synthase (SalSyn), a cytochrome P450 enzyme, to form the first morphinan alkaloid, salutaridine. bio-conferences.orgmdpi.comnih.gov

Reduction : The keto group of salutaridine is reduced by the NADPH-dependent salutaridine reductase (SalR) to yield salutaridinol. capes.gov.brbio-conferences.orgmdpi.com

Cyclization : Salutaridinol is acetylated by salutaridinol 7-O-acetyltransferase (SalAT). The resulting unstable intermediate, salutaridinol 7-O-acetate, spontaneously cyclizes to form thebaine, establishing the characteristic ether bridge of the morphinan skeleton. oup.combio-conferences.orgmdpi.com

Thebaine then undergoes further transformations, including O-demethylation and reduction reactions catalyzed by enzymes like thebaine 6-O-demethylase (T6ODM), neopinone isomerase (NISO), and codeinone reductase (COR), to ultimately yield codeine and morphine. oup.combio-conferences.orgnih.govnih.gov

Elucidation of Bisbenzylisoquinoline Alkaloid Biosynthesis

Bisbenzylisoquinoline alkaloids (BIAs) are a large and structurally diverse group of natural products. Their biosynthesis involves the oxidative coupling of two this compound units. The elucidation of these complex pathways has been a significant area of research.

In the sacred lotus (Nelumbo nucifera), the biosynthesis of bis-BIAs such as nelumboferine and the potential anti-cancer compound liensinine (B1675319) has been investigated. biorxiv.org Research has shown that NnCYP80A, a cytochrome P450 enzyme, catalyzes the stereospecific formation of the bis-BIA nelumboferine. biorxiv.org This enzyme can facilitate C-O coupling in both (R)-N-methylcoclaurine and (S)-N-methylcoclaurine to produce bis-BIAs with different linkages. mdpi.com The subsequent conversion of nelumboferine to liensinine is achieved through the action of O-methyltransferases. biorxiv.org

The biosynthesis of these alkaloids in sacred lotus is distinct from that in other plants like opium poppy, notably in the prevalence of (R)-configured alkaloids and the absence of reticuline as a major intermediate. biorxiv.org Instead, lotus appears to utilize a dedicated (R)-route to aporphine alkaloids from (R)-norcoclaurine. biorxiv.org

Other Emerging this compound-Derived Alkaloid Pathways (e.g., Phthalideisoquinoline, Benzophenanthridine)

Beyond bisbenzylisoquinolines, the this compound scaffold is a precursor to a wide array of other alkaloid types, including phthalideisoquinolines like noscapine (B1679977) and benzophenanthridines like sanguinarine. frontiersin.orggenome.jp

Phthalideisoquinoline Alkaloid Biosynthesis (Noscapine): The biosynthesis of the antitussive and potential anticancer drug noscapine from (S)-reticuline is a complex pathway involving numerous enzymatic steps. frontiersin.org In opium poppy (Papaver somniferum), the pathway to noscapine has been largely elucidated. nih.gov Key steps involve the conversion of (S)-scoulerine, derived from (S)-reticuline, through a series of intermediates. The complete biosynthesis involves over 30 enzymatic reactions. frontiersin.org For instance, the transformation of 1-hydroxy-N-methylcanadine to narcotoline (B1219713) hemiacetal involves four sequential enzymes, including two cytochrome P450s that catalyze hydroxylations and a carboxylesterase that facilitates a key rearrangement. nih.gov

Benzophenanthridine Alkaloid Biosynthesis (Sanguinarine): The biosynthesis of the antimicrobial agent sanguinarine also starts from (S)-reticuline. genome.jp The berberine bridge enzyme (BBE) catalyzes a key step, converting (S)-reticuline to (S)-scoulerine. genome.jp (S)-scoulerine is then converted to (S)-stylopine through the action of cheilanthifoline synthase (CFS) and stylopine synthase (SPS), both members of the CYP719 family of cytochrome P450 enzymes. frontiersin.org Further enzymatic steps lead to the formation of sanguinarine. researchgate.net The biosynthesis of sanguinarine has been associated with the endoplasmic reticulum in cultured opium poppy cells. researchgate.net

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound and its diverse downstream alkaloids is underpinned by a complex interplay of genetic and molecular mechanisms, including the identification of specific genes, the influence of genome evolution, and intricate regulatory networks.

Identification and Functional Characterization of Biosynthetic Genes

The identification and functional characterization of the genes encoding the enzymes of BIA pathways have been crucial to understanding their biosynthesis. frontiersin.org These enzymes include lyases, transferases (O- and N-methyltransferases), and oxidoreductases like berberine bridge enzyme (BBE) and cytochrome P450s (CYPs). frontiersin.org

Key identified genes and their functions include:

Norcoclaurine synthase (NCS): Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the first committed step in BIA biosynthesis. frontiersin.orgmdpi.com

Methyltransferases (OMTs and NMTs): A variety of O-methyltransferases (e.g., 6OMT, 4'OMT, SOMT) and N-methyltransferases (e.g., CNMT) are responsible for the methylation patterns that contribute to the vast structural diversity of BIAs. frontiersin.orgfrontiersin.org

Cytochrome P450 monooxygenases (CYPs): This large family of enzymes is involved in various hydroxylation and ring-forming reactions. For example, N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B) and corytuberine synthase (CYP80G2) are critical for the formation of specific BIA skeletons. frontiersin.orgmdpi.com In Stephania yunnanensis, three CYP80 enzymes (SyCYP80Q5-1, SyCYP80Q5-3, and SyCYP80G6) have been identified to have stereoselective activity towards (S)- and (R)-configured substrates in aporphine alkaloid biosynthesis. mdpi.com

Berberine bridge enzyme (BBE): This enzyme forms the characteristic "berberine bridge" in the biosynthesis of protoberberine alkaloids by cyclizing the N-methyl group of (S)-reticuline. frontiersin.orggenome.jp

The functional characterization of these genes often involves heterologous expression in microorganisms or transient expression in plants, followed by in vitro enzyme assays to confirm their catalytic activity. nih.gov

Transcriptomic, Proteomic, and Metabolomic Profiling for Pathway Elucidation

Multi-omics approaches have become indispensable for elucidating BIA biosynthetic pathways. oup.com

Transcriptomics: RNA sequencing (RNA-Seq) of different plant tissues, developmental stages, or cultivars with varying alkaloid profiles allows for the identification of candidate genes that are co-expressed with known BIA biosynthetic genes. frontiersin.orgnih.govfortuneonline.org For example, a combination of full-length transcriptomics and metabolomics in Corydalis yanhusuo led to the identification of 101 full-length transcripts involved in BIA biosynthesis. nih.gov Similarly, transcriptome analysis of Stephania yunnanensis identified candidate genes for aporphine alkaloid biosynthesis. mdpi.com

Proteomics: The analysis of the proteome can identify the enzymes present in specific tissues or under certain conditions, providing direct evidence of the proteins involved in BIA metabolism. nih.govfrontiersin.org Proteomic studies in opium poppy have helped to understand the differential expression of proteins in high-morphine and high-noscapine cultivars, revealing that energy metabolism is more critical for morphine biosynthesis, while translational control is more important for noscapine production. researchgate.net

Metabolomics: Profiling the array of metabolites in a plant provides a snapshot of the biochemical state and helps to identify novel intermediates and end-products of biosynthetic pathways. frontiersin.orgnih.gov Integrated analysis of transcriptomic and metabolomic data is a powerful strategy for correlating gene expression with metabolite accumulation, thereby identifying candidate genes for uncharacterized enzymatic steps. nih.govjst.go.jp

These integrated approaches have been successfully applied to various BIA-producing plants, including Papaver somniferum, Coptis japonica, and Corydalis species, to accelerate the discovery of novel biosynthetic genes. frontiersin.orgnih.govoup.com

Gene Duplication, Rearrangement, and Supergene Cluster Formation in Producing Organisms

The evolution of the vast diversity of BIAs has been significantly shaped by genomic events such as gene duplication and the formation of gene clusters.

Gene Duplication: Whole-genome duplications (WGDs) and tandem gene duplications have provided the raw genetic material for the evolution of new enzyme functions. nih.govugent.be Comparative genomic analyses in the Ranunculales order have revealed a shared WGD event that occurred early in the evolution of eudicots. ugent.be In Corydalis species, tandem duplications are thought to have played a major role in the diversification of BIA biosynthetic genes. maxapress.comnih.gov The expansion of specific gene families, such as the CYP80 family in Menispermum dauricum, has been linked to the diversity of BIAs in that species. frontiersin.org

Gene Clusters: In some plants, genes for a specific metabolic pathway are physically clustered on a chromosome. This co-location is thought to facilitate the co-regulation and inheritance of the entire pathway. nih.govbiorxiv.org In opium poppy, two major gene clusters for BIA biosynthesis have been identified: one for noscapine and another for morphine. nih.govnih.gov These clusters can be quite large, with the noscapine/morphine cluster containing up to 17 genes. biorxiv.org The genes within these clusters are often co-expressed. nih.govnih.gov Similar clustering of BIA biosynthetic genes has been suggested in Stephania yunnanensis. mdpi.com

Regulatory Mechanisms of Enzyme Expression in this compound Metabolic Networks

The biosynthesis of BIAs is tightly regulated at the transcriptional level by various transcription factors (TFs). nih.gov

WRKY Transcription Factors: Members of the WRKY family of TFs are known to play significant roles in regulating plant secondary metabolism, often in response to stimuli like jasmonic acid (JA). oup.comfrontiersin.org In Coptis japonica, CjWRKY1, a group IIc WRKY, acts as a transcriptional activator of berberine biosynthesis by binding to the W-box motifs in the promoters of target genes. mdpi.com In lotus (Nelumbo nucifera), the JA-responsive group III WRKYs, NnWRKY70a and NnWRKY70b, positively regulate BIA biosynthesis. nih.gov In opium poppy, PsWRKY has been shown to activate the promoter of the tyrosine decarboxylase (TYDC) gene, an early gene in the BIA pathway. mdpi.comut.ac.ir

basic Helix-Loop-Helix (bHLH) Transcription Factors: bHLH TFs are another major family implicated in the regulation of alkaloid biosynthesis. mdpi.comnih.gov In Coptis chinensis, 143 bHLH genes have been identified, and several have been shown to be highly correlated with alkaloid content. nih.gov Yeast one-hybrid experiments have confirmed that CcbHLH001 and CcbHLH002 can interact with the promoters of the berberine biosynthetic genes CcBBE and CcCAS. nih.gov Non-MYC2 type bHLH TFs appear to be particularly important in regulating BIA biosynthesis in BIA-producing plants. mdpi.com

Other Transcription Factors and Regulatory Elements: Other TF families, such as AP2/ERF and MYB, are also likely involved in the complex transcriptional network controlling BIA biosynthesis. mdpi.comnih.gov The interplay between different TFs, such as WRKYs and bHLHs, contributes to the fine-tuned regulation of these pathways. plos.orgplos.org

The expression of these regulatory TFs and the biosynthetic genes they control is often tissue-specific and can be induced by developmental cues or environmental stresses, leading to the differential accumulation of specific alkaloids in different parts of the plant. nih.govnih.gov

Advanced Synthetic Methodologies for 1 Benzylisoquinoline and Analogues

Refined Classical Synthetic Routes for the 1-Benzylisoquinoline Skeleton

Classical cyclization reactions remain fundamental to the synthesis of the isoquinoline (B145761) core. Modern advancements have focused on improving efficiency, substrate scope, and stereocontrol.

The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a cornerstone for synthesizing tetrahydroisoquinolines (THIQs), the saturated precursors to many BIAs. mdpi.commdpi.com This reaction is essentially an electrophilic aromatic substitution and is considered a modification of the Mannich reaction. mdpi.com

Recent innovations have expanded the utility of this reaction:

Asymmetric Organocatalysis : The use of chiral catalysts has enabled the enantioselective synthesis of THIQs. For instance, imidodiphosphorimidate (IDPi) has been employed as an asymmetric organocatalyst to promote the reaction between N-methoxycarbonyl phenethylamines and aldehydes, yielding THIQ derivatives with excellent enantioselectivity. rsc.org Similarly, BINOL-phosphoric acid catalysts like (R)-TRIP have been used for the asymmetric Pictet-Spengler reaction by introducing an O-nitrophenylsulfenyl (Nps) group on the nitrogen of the phenylethylamine, leading to the synthesis of alkaloids like (R)-crispine and (R)-coclaurine. mdpi.com

Alternative Substrates : To circumvent the use of unstable aryl acetaldehydes, ω-methoxystyrene has been used as a convenient alternative in an N-acyl-Pictet–Spengler reaction with N-ethoxycarbonyl phenethylamines, simplifying the synthesis of hydroxylated 1-benzyltetrahydroisoquinolines. rsc.org

One-Pot Processes : Chemoenzymatic one-pot processes have been developed, combining laccase/TEMPO-mediated oxidation of benzylic alcohols to aldehydes with a subsequent phosphate (B84403) salt-mediated Pictet-Spengler reaction with m-tyramine. mdpi.com This approach provides a straightforward route to 1-phenyl-1,2,3,4-THIQs under mild conditions. mdpi.com

Table 1: Modern Pictet-Spengler Reaction Variants

Catalyst/Method Substrates Key Feature Product Type Ref
Imidodiphosphorimidate (IDPi) N-methoxycarbonyl phenethylamines, Aldehydes Asymmetric organocatalysis Chiral THIQ derivatives rsc.org
(R)-TRIP (BINOL-phosphoric acid) N-(O-nitrophenylsulfenyl) phenylethylamines Asymmetric catalysis with Nps activating group (R)-crispine, (R)-coclaurine mdpi.com
N-acyl-Pictet–Spengler N-ethoxycarbonyl phenethylamines, ω-methoxystyrene Use of stable aldehyde precursor Racemic 1-benzyltetrahydroisoquinolines rsc.org
Laccase/TEMPO & Phosphate Salt Benzylic alcohols, m-tyramine Chemoenzymatic one-pot process 1-Phenyl-1,2,3,4-THIQs mdpi.com

The Bischler-Napieralski reaction, involving the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline (B110456), followed by reduction, is a primary method for producing 1-substituted THIQs. mdpi.comnih.gov This reaction is particularly effective for electron-rich aromatic rings. rsc.org

Optimizations of this classic route include:

Improved Reagents and Conditions : While phosphorus oxychloride (POCl3) in refluxing acetonitrile (B52724) is a common and effective condition for the cyclization, yielding dihydroisoquinolines in high yields (85–97%), other reagents have been explored to improve outcomes for specific substrates. acs.orgaurigeneservices.com

Divergent Synthesis : The resulting 1-substituted dihydroisoquinolines are versatile intermediates. They can be reduced to THIQs or undergo further transformations. For example, a two-stage process involving Bischler-Napieralski cyclodehydration followed by aromatization with DBU has been used to synthesize 1-benzoyl isoquinoline alkaloids like papavaraldine and thalmicrinone. aurigeneservices.com

Chemoenzymatic Applications : Racemic 1-benzyl-THIQs, prepared via the Bischler-Napieralski route, serve as substrates for enzymes like berberine (B55584) bridge enzyme (BBE) in kinetic resolutions to produce enantiomerically pure alkaloids. nih.govacs.orgnih.gov

Table 2: Bischler-Napieralski Reaction Conditions and Products

Cyclization Reagent Subsequent Step Product Type Example Alkaloids Ref
POCl3 in acetonitrile NaBH4 reduction Racemic 1-benzyl-THIQs rac-Reticuline nih.govacs.org
POCl3 DBU aromatization 1-Benzoyl isoquinolines Papavaraldine, Thalmicrinone aurigeneservices.com
Various BBE-catalyzed resolution Enantiopure (R)-benzylisoquinolines and (S)-berbines (S)-Scoulerine acs.orgnih.gov

The Reissert reaction provides an alternative pathway for functionalizing the C-1 position of the isoquinoline nucleus. rsc.org The process involves the reaction of isoquinoline with an acid chloride and a cyanide source (like KCN or TMSCN) to form a 2-acyl-1,2-dihydroisoquinoline-1-carbonitrile, known as a Reissert compound. wikipedia.orgthieme-connect.de

The key utility of this reaction lies in the increased acidity of the C-1 proton in the Reissert compound. acs.org This allows for deprotonation and subsequent reaction with various electrophiles, introducing a wide range of substituents at the C-1 position. acs.orgresearchgate.net

Alkylation and Arylation : The Reissert anion can be alkylated with alkyl halides or undergo more complex couplings. For example, a solid-phase Reissert strategy has been combined with Suzuki coupling to introduce aryl groups, expanding the diversity of accessible compounds. acs.org

Synthesis of Alkaloids : This methodology is a proven route to various alkaloids. researchgate.net Hydrolysis of the C-1 substituted Reissert compound, typically under acidic or basic conditions, cleaves the N-acyl and cyano groups to reveal the 1-substituted isoquinoline. wikipedia.orgacs.org

Limitations : A significant drawback of the traditional Reissert reaction is the use of stoichiometric amounts of toxic cyanide. rsc.org

The Pomeranz-Fritsch reaction, which synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, has its limitations. wikipedia.orgthermofisher.com The reaction generally requires strongly acidic conditions and has a narrow scope, particularly for the synthesis of complex 1-benzylisoquinolines. rsc.orgresearchgate.net

To overcome these limitations, several contemporary alternatives have been developed:

Direct Metalation : A powerful alternative involves the regioselective direct metalation of alkoxy-substituted isoquinolines at the C-1 position using a Knochel-Hauser base (TMPMgCl·LiCl). The resulting organometallic intermediate can be trapped with various electrophiles, such as aromatic aldehydes, to produce aryl(isoquinolin-1-yl)carbinols. These carbinols are versatile precursors that can be converted into different types of BIAs, including papaverine (B1678415) and palaudine, through subsequent reduction steps. rsc.org

Radical Acylation : A direct C-1 acylation of isoquinolines with benzoyl radicals offers a convenient route to 1-benzoylisoquinolines, which are oxidized forms of BIAs. rsc.org

Palladium-Catalyzed Coupling : While not a direct replacement for cyclization, palladium-catalyzed reactions, such as Suzuki coupling with 1-haloisoquinolines, provide a modular approach to introduce benzyl (B1604629) or aryl groups at the C-1 position. rsc.orgacs.org

Reissert Reaction and its Utility for C-1 Substitution

Chemoenzymatic and Biocatalytic Strategies for this compound Synthesis

The integration of enzymes into synthetic pathways offers significant advantages, including high stereoselectivity and mild reaction conditions, mirroring the efficiency of natural biosynthetic routes. mdpi.comresearchgate.net

Enzymes play a crucial role in modern BIA synthesis, from constructing the core skeleton to performing stereoselective transformations. researchgate.netnih.gov

Norcoclaurine Synthase (NCS) : This enzyme is central to the biosynthesis of BIAs, catalyzing the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to produce (S)-norcoclaurine, the universal precursor for most BIAs. mdpi.comacs.org Engineered NCS variants have an expanded substrate scope, enabling the one-step synthesis of various (S)-1-aryl tetrahydroisoquinolines with excellent yield and enantiomeric excess without the need for N-functionalization. acs.orgacs.org

Berberine Bridge Enzyme (BBE) : BBE is a flavin-dependent oxidase that catalyzes an enantioselective intramolecular oxidative C-C bond formation. taylorandfrancis.comsemanticscholar.org It converts the (S)-enantiomer of racemic N-methyl-1-benzyl-THIQs (like (S)-reticuline) into (S)-berbines (like (S)-scoulerine), leaving the unreacted (R)-enantiomer in high enantiomeric purity. nih.govacs.orgsemanticscholar.org This biocatalytic kinetic resolution is a powerful tool for accessing both enantiomers of benzylisoquinoline alkaloids. acs.orgnih.gov

Multi-Enzyme Cascades : Researchers have constructed artificial biocatalytic cascades to produce BIAs from simple starting materials. One such cascade involves the decarboxylation of p-coumaric acid derivatives, followed by epoxidation, isomerization, and finally an NCS-catalyzed condensation with dopamine to yield a variety of BIAs with high enantioselectivity (≥98% ee). researchgate.net Another reported cascade uses a monoamine oxidase (MAO-N) for oxidation, coupled with a metal-catalyzed allylboration and a subsequent biocatalytic deracemization to furnish C(1)-allylated THIQs. acs.org

Table 3: Key Enzymes in this compound Synthesis

Enzyme Reaction Type Key Transformation Product Stereochemistry Ref
Norcoclaurine Synthase (NCS) Pictet-Spengler Condensation Dopamine + Aldehyde → (S)-Norcoclaurine (S) mdpi.comacs.org
Berberine Bridge Enzyme (BBE) Oxidative C-C Coupling (S)-Reticuline → (S)-Scoulerine Kinetic resolution (S)-product, (R)-substrate nih.govacs.orgsemanticscholar.org
Monoamine Oxidase (MAO-N) Oxidation/Deracemization THIQ → Dihydroisoquinolinium ion Part of cascade for C(1)-functionalization acs.orgacs.org

Deracemization Protocols Utilizing Monoamine Oxidase (MAO) Variants for Enantiopure 1-Benzylisoquinolines

A significant breakthrough in the synthesis of enantiopure 1-benzylisoquinolines is the development of chemo-enzymatic deracemization protocols. rsc.orgrsc.org This approach transforms a racemic mixture into a single, desired enantiomer, achieving theoretically 100% conversion and high optical purity. researchgate.net The process employs a one-pot system that combines the enantioselective oxidation of one enantiomer by a monoamine oxidase (MAO) with the non-selective chemical reduction of the resulting iminium intermediate back to the racemic amine. rsc.orgresearchgate.net

The primary challenge in this method was the steric bulk of the this compound substrate, which is not readily accepted by wild-type MAO enzymes. rsc.org This was overcome by using engineered variants of monoamine oxidase from Aspergillus niger (MAO-N), such as D9 and D11, which feature an enlarged active-site pocket. rsc.orgresearchgate.net

A key finding was that the MAO-N variant D11 exhibits a preference for oxidizing the (R)-enantiomer of this compound substrates. rsc.orgnih.gov This (R)-enantiopreference allows for the accumulation of the corresponding (S)-enantiomer. The in situ reduction of the generated iminium species, often using ammonia-borane or morpholine-borane, regenerates the starting material, enabling a cyclic deracemization process. rsc.orgnih.gov This protocol has been successfully applied to produce various (S)-benzylisoquinolines with high isolated yields (up to 85%) and excellent optical purity (ee > 97%). rsc.orgresearchgate.net The hypotensive and antispasmodic agent (S)-reticuline is among the alkaloids synthesized using this method. researchgate.net

Table 1: Performance of MAO-N D11 in the Deracemization of 1-Benzylisoquinolines Data sourced from studies on chemo-enzymatic deracemization. rsc.org

Substrate (rac-1-Benzylisoquinoline)Isolated Yield of (S)-enantiomerEnantiomeric Excess (ee)
Reticuline (B1680550) 85%>97%
N-Methyl-6,7-dimethoxy-1-benzyl-THIQ 75%>97%
6,7-Dimethoxy-1-benzyl-THIQ 81%>97%

Organocatalytic Enantioselective Approaches for 1-Benzyl-1,2,3,4-tetrahydroisoquinolines

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines (THIQs), primarily through the Pictet-Spengler reaction. acs.orgnih.gov This biomimetic approach avoids the use of metal catalysts and often proceeds under mild conditions. acs.org A significant challenge in applying this reaction to 1-benzyl-THIQ synthesis has been the instability of the required arylacetaldehyde coupling partners. acs.org

A general and effective procedure was developed based on the condensation of N-(o-nitrophenylsulfenyl)-2-arylethylamines with various arylacetaldehydes. acs.orgnih.gov The reaction is catalyzed by a chiral phosphoric acid, such as (R)-TRIP, which facilitates the enantioselective ring closure. mdpi.com The presence of the o-nitrophenylsulfenyl (Nps) group on the nitrogen atom of the phenylethylamine is crucial for the success of the reaction. acs.orgmdpi.com This methodology has proven effective for the synthesis of several biologically active alkaloids, including (R)-coclaurine and (R)-laudanosine, achieving good yields and high enantioselectivities ranging from 86% to 92% ee. acs.orgnih.govmdpi.com

Integrated Biocatalytic Cascade Designs for Complex this compound Production

Building upon deracemization protocols, sophisticated integrated biocatalytic cascades have been designed to convert simple racemic 1-benzylisoquinolines into more complex alkaloid structures in a single pot. nih.govnih.gov A notable example is the transformation of racemic benzylisoquinolines into optically pure (S)-berbines. nih.govtaylorandfrancis.comresearchgate.net

This cascade combines the (R)-selective MAO-N D11 variant with a second enzyme, the flavin-dependent berberine bridge enzyme (BBE), which catalyzes an enantioselective oxidative C-C bond formation on the (S)-enantiomer of the benzylisoquinoline. taylorandfrancis.comcore.ac.uk The process involves three key steps occurring concurrently:

Stereoinversion: The MAO-N D11 selectively oxidizes the (R)-enantiomer to an iminium intermediate, which is then non-selectively reduced by an agent like morpholine-borane, enriching the mixture with the (S)-enantiomer. nih.govtaylorandfrancis.com

Kinetic Resolution: The BBE enzyme selectively acts on the accumulating (S)-enantiomer, catalyzing an intramolecular cyclization to form the tetracyclic (S)-berbine scaffold. nih.govtaylorandfrancis.com

Deracemization: The combination of these steps effectively deracemizes the starting material while simultaneously converting it into a structurally distinct, optically pure product. researchgate.netnih.gov

This integrated system has achieved high conversions (up to 98%) and yields (up to 88%), demonstrating a highly efficient route to complex alkaloids like (S)-scoulerine from racemic precursors such as reticuline. taylorandfrancis.com

Divergent Chemical Synthesis and Functionalization of this compound Derivatives

Beyond asymmetric synthesis of the core structure, significant effort has been directed toward methods for the divergent functionalization of the isoquinoline ring, allowing for the creation of a wide array of derivatives.

Regioselective Metalation Strategies for Isoquinoline Substitution

Direct metalation provides a powerful and regioselective method for functionalizing the isoquinoline nucleus, particularly at the electron-deficient C-1 position. beilstein-journals.org The use of sterically hindered amide bases, most notably the Knochel-Hauser base (TMPMgCl·LiCl), has been shown to exclusively metalate alkoxy-substituted isoquinolines at the C-1 position under mild conditions. rsc.orgbeilstein-journals.orgd-nb.info

This strategy is highly versatile because the resulting C-1 metalated isoquinoline intermediate can be trapped with a wide range of electrophiles. rsc.org For instance, reaction with aromatic aldehydes yields aryl(isoquinolin-1-yl)carbinol building blocks. rsc.org These carbinols serve as versatile intermediates for the divergent synthesis of various benzylisoquinoline and oxoaporphine alkaloids, providing a streamlined alternative to classical multi-step syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. researchgate.netrsc.org

Direct Acylation and Benzylation Methods at the C-1 Position

Direct C-H functionalization at the C-1 position of isoquinolines offers an atom-economical route to 1-benzoyl and 1-benzyl derivatives. One established method is an oxidative cross-dehydrogenative coupling (CDC) that pairs isoquinolines with readily available methyl arenes. rsc.orgthieme-connect.com This reaction demonstrates remarkable chemoselectivity based on the choice of catalyst and oxidant.

Benzylation: In the presence of di-tert-butyl peroxide (DTBP) and a catalytic amount of Y(OTf)₃, the reaction yields exclusively C-1 benzylated isoquinolines. rsc.org A metal-free alternative uses iodine as a catalyst with DTBP. researchgate.net

Benzoylation: Switching the catalyst system to manganese dioxide (MnO₂) with tert-butyl hydroperoxide (TBHP) as the oxidant leads to the formation of 1-benzoylisoquinolines. rsc.org

More recently, a visible-light-promoted, organophotoredox-catalyzed method has been developed for the acylation of isoquinolines with aldehydes, further expanding the toolkit for C-1 functionalization under green and sustainable conditions. thieme-connect.de These direct approaches circumvent the need for pre-activation of the coupling partners, representing a significant increase in synthetic efficiency. rsc.org

Stereoselective Synthesis of Chiral 1-Benzylisoquinolines

The stereoselective synthesis of chiral 1-benzylisoquinolines remains a cornerstone of alkaloid chemistry, with two classical approaches continuing to be refined and widely used: the Bischler-Napieralski cyclization and the Pictet-Spengler condensation. mdpi.comresearchgate.net

Bischler-Napieralski Reaction/Asymmetric Reduction: This two-step sequence involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline intermediate, followed by an asymmetric reduction to establish the chiral center at C-1. mdpi.comclockss.org The enantioselectivity is controlled during the reduction step, for which highly effective catalysts have been developed. A prominent example is the asymmetric hydrogenation of N-acylenamine intermediates using BINAP-ruthenium(II) complexes, as pioneered by Noyori, which consistently provides high enantiomeric excess. acs.orgacs.org

Asymmetric Pictet-Spengler Condensation: As detailed in section 3.2.3, this reaction condenses a β-arylethylamine with an aldehyde to directly form the tetrahydroisoquinoline ring. clockss.org Enantioselectivity is induced either through the use of organocatalysts like chiral phosphoric acids or by employing a chiral auxiliary attached to one of the reactants. acs.orgcdnsciencepub.com Chiral auxiliaries derived from natural sources, such as carbohydrates or t-butylsulfinamide, have been successfully employed to direct the stereochemical outcome of the cyclization. researchgate.netcdnsciencepub.com

These foundational strategies provide reliable access to either enantiomer of a desired this compound alkaloid, enabling the synthesis of a vast range of natural products and pharmaceutical agents. mdpi.comresearchgate.net

Introduction of Diverse Functional Groups on the this compound Scaffold

The biological activity and pharmacological profile of this compound (1-BIA) alkaloids can be significantly modulated by the introduction of various functional groups onto their core structure. Advanced synthetic methodologies have focused on developing efficient and selective ways to functionalize the 1-BIA scaffold at several key positions, including the benzylic carbon, the C-1 position of the isoquinoline ring, and the aromatic systems. These methods allow for the creation of a wide array of analogues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Functionalization at the Benzylic Carbon

A divergent approach allows for the introduction of different functional groups at the benzylic carbon (C-1'). One effective strategy involves the regioselective metalation of alkoxy-substituted isoquinolines at C-1, followed by trapping with aromatic aldehydes to yield aryl(isoquinolin-1-yl)carbinol intermediates. rsc.org These secondary alcohols serve as versatile building blocks for further transformations. rsc.org

For instance, oxidation of these carbinols with reagents like manganese(IV) oxide (MnO₂) can afford the corresponding ketones. This method has been successfully applied to the total synthesis of the natural products papaveraldine (B1678414) and thalimicrinone. rsc.org Conversely, the carbinol can be deoxygenated through hydrogenation to yield the classic this compound structure, as demonstrated in the synthesis of papaverine. rsc.org This approach provides a controlled way to access analogues with methylene, hydroxyl, or keto groups at the benzylic position.

Precursor CompoundReagents and ConditionsProductYield (%)Reference
(3,4-Dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanolMnO₂, CH₂Cl₂ (reflux)Papaveraldine68% rsc.org
(3,4-Dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanolH₂, 10% Pd/C, MeOH/H₂SO₄Papaverine60% rsc.org
(3-Benzyloxy-4-methoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanolH₂, 10% Pd/C, MeOH/H₂SO₄Palaudine75% rsc.org

Direct Introduction of Heteroatoms at C-1

Modern catalytic methods have enabled the direct installation of heteroatom-containing functional groups at the C-1 position of the isoquinoline nucleus. A notable development is the rhodium(III)-catalyzed C-H activation and annulation strategy, which facilitates one-pot syntheses of 1-alkoxy- and 1-aminoisoquinolines. acs.orgnih.gov This process involves the reaction of aryl nitriles with internal alkynes in the presence of nucleophilic alcohols or amines. acs.orgnih.gov The reaction proceeds through an imine-assisted, rhodium-catalyzed aryl C-H activation followed by alkyne annulation, offering a highly efficient and atom-economical route to these functionalized analogues. acs.orgnih.gov

This methodology avoids the need for pre-functionalized isoquinolines and allows for the direct incorporation of a diverse range of alkoxy and alkylamino groups, which are important for tuning the molecule's physicochemical properties. acs.org

Aryl NitrileAlkyneNucleophileProductYield (%)Reference
BenzonitrileDiphenylacetyleneMethanol1-Methoxy-3,4-diphenylisoquinoline89% nih.gov
BenzonitrileDiphenylacetylenen-Propanol1-Propoxy-3,4-diphenylisoquinoline85% nih.gov
4-MethylbenzonitrileDiphenylacetyleneBenzylamineN-Benzyl-3,4-diphenyl-7-methylisoquinolin-1-amine75% nih.gov
4-Methoxybenzonitrile1,2-di(p-tolyl)acetyleneCyclohexylamineN-Cyclohexyl-7-methoxy-3,4-di-p-tolylisoquinolin-1-amine65% nih.gov

Enzymatic and Chemoenzymatic Functionalization

Nature employs enzymes to precisely modify the 1-BIA scaffold, and these biocatalytic transformations are being harnessed in synthetic contexts. In biosynthetic pathways, O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are responsible for the regioselective methylation of hydroxyl and amine functionalities, respectively, which is crucial for the diversity of naturally occurring alkaloids. oup.comscholaris.canih.gov

In the laboratory, chemoenzymatic approaches combine traditional chemical synthesis with the high selectivity of enzymes. A prominent example is the use of berberine bridge enzyme (BBE), a FAD-dependent oxidoreductase that catalyzes an intramolecular C-C bond formation in (S)-reticuline to form the protoberberine scaffold of (S)-scoulerine. acs.org This enzymatic step creates a new carbocyclic ring, fundamentally altering the core structure. Such strategies allow for the efficient, enantioselective synthesis of complex 1-BIA analogues that are challenging to obtain through purely chemical methods. acs.org

Structure Function Relationship Studies in 1 Benzylisoquinoline Derivatives

Analysis of Structural Modulations Influencing Molecular Interactions

The biological activity of 1-benzylisoquinoline derivatives is profoundly influenced by structural modifications to the core scaffold. These modulations, which include the addition of functional groups and the formation of more complex structures, dictate how these molecules interact with their biological targets.

Key structural modulations include:

Hydroxylation and O-methylation: The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings are critical. Hydroxyl groups can participate in hydrogen bonding with receptor sites and are often precursors for O-methylation. oup.com The addition of methyl groups can alter a molecule's chemical properties and shift its biological activity. frontiersin.org For example, in the biosynthesis of papaverine (B1678415), a non-specific vasodilator, the enzyme norreticuline (B8769265) 7-O-methyltransferase specifically methylates the hydroxyl group at position 7 of norreticuline, demonstrating high substrate specificity where even minor changes to the benzylisoquinoline backbone are not tolerated. researchgate.net

N-methylation: The methylation of the nitrogen atom in the isoquinoline (B145761) ring to form a tertiary or quaternary amine is a common modification. oup.com This change can be crucial for receptor interaction. For instance, the formation of the berberine (B55584) bridge in protoberberine alkaloids requires an N-methyl group on the this compound precursor to facilitate the necessary C-C coupling reaction. oup.com

Dimerization: Several pharmacologically important derivatives are bisbenzylisoquinoline alkaloids, which are structural dimers of this compound units. oup.comamegroups.cn These molecules, such as tetrandrine, possess complex structures with ether linkages connecting the two monomer units, which allows for different degrees of rotational freedom and the potential to adopt multiple stable conformations. amegroups.cn

Cyclization and Rearrangement: Landmark C-C or C-O coupling reactions involving the this compound core give rise to the backbones of other major alkaloid subgroups, including aporphines, protoberberines, and morphinans. oup.comnih.gov For example, the 3'-hydroxyl group of (S)-reticuline is critical for the C-C phenol (B47542) coupling reaction that leads to the formation of aporphine (B1220529) and promorphinan alkaloids. oup.com

These modulations collectively determine the molecule's three-dimensional shape, electronic distribution, and ability to engage in specific interactions—such as hydrogen bonds, hydrophobic interactions, and sulfur-aromatic interactions—with target proteins like enzymes and receptors. frontiersin.org

Role of Aromatic Substitution Patterns in Receptor Binding and Recognition

The pattern of substituents on the aromatic rings of both the isoquinoline and the benzyl (B1604629) moieties plays a directing role in receptor binding and selectivity. Different substitution patterns can enhance affinity for specific receptor subtypes, such as dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a variety of physiological and behavioral disorders. researchgate.netingentaconnect.com

Studies on synthetic 1-aryl-6,7-dihydroxy tetrahydroisoquinolines have systematically explored the influence of various substituents on the C-1 aryl group on binding affinity for D1 and D2 dopamine receptors. researchgate.net The presence of a phenethylamine (B48288) moiety within the tetrahydroisoquinoline structure is known to promote interaction with dopaminergic receptors due to structural similarities. researchgate.net Research has shown that specific substitutions can dramatically increase affinity. For instance, a 1-aryl-6,7-dihydroxy tetrahydroisoquinoline derivative featuring a thiomethyl group exhibited a significantly high affinity for the D2 receptor, with a Ki value of 31 nM, making it one of the most active derivatives reported in its class. researchgate.net

The nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the ring (ortho, meta, or para) affect the electronic properties of the entire molecule, influencing how it fits into a receptor's binding pocket. wikipedia.org This principle is central to electrophilic aromatic substitution reactions used in the synthesis of these derivatives. wikipedia.org The development of ligands with specific substitution patterns is a key strategy in designing drugs for diseases related to central nervous system dysfunction. researchgate.netingentaconnect.com

Derivative ClassSubstitution FocusReceptor Target(s)Key FindingReference(s)
1-Aryl-6,7-dihydroxy tetrahydroisoquinolinesSubstituents on the 1-aryl groupDopamine D1/D2 ReceptorsA thiomethyl group on the aryl ring significantly increased affinity for the D2 receptor. researchgate.net
General BenzylisoquinolinesHydroxylation, O-methylation, N-methylationDopamine & Serotonin ReceptorsThe pattern of functional groups is a primary determinant of binding affinity and selectivity. researchgate.net, ingentaconnect.com

Stereochemical Determinants in this compound Biological Activity

Many this compound derivatives are chiral, primarily due to the stereocenter at the C-1 position of the isoquinoline ring. The absolute configuration (R or S) at this center is a critical determinant of biological activity, as stereoisomers can exhibit vastly different affinities and efficacies at their molecular targets.

In nature, benzylisoquinolines are typically produced in an optically pure form by highly stereoselective enzymes. rsc.org For example, norcoclaurine synthase (NCS) enzymes found in members of the Ranunculales order exclusively produce (S)-norcoclaurine, the precursor to a vast array of alkaloids. nih.gov However, in the sacred lotus (B1177795) (Nelumbo nucifera), norcoclaurine has been reported in both R and S forms, suggesting the presence of NCS enzymes with different or less stringent enantioselectivity. nih.gov This highlights the biological significance of stereochemistry, as different enantiomers can lead to distinct downstream products.

The importance of stereochemistry is particularly evident in structure-activity relationship studies:

Antimalarial Activity: In studies of bisbenzylisoquinoline alkaloids against Plasmodium falciparum, the stereochemistry at the C-1' position of the second isoquinoline unit was found to be crucial for selective action against chloroquine-resistant strains. hilarispublisher.com In contrast, the configuration at the C-1 position of the first unit appeared to have little influence on this selectivity. hilarispublisher.com

Enzymatic Reactions: The berberine bridge enzyme (BBE) catalyzes an enantioselective oxidative C-C bond formation. acs.org It can be used in chemoenzymatic synthesis to resolve racemic mixtures, yielding enantiomerically pure (R)-benzylisoquinoline derivatives and (S)-berbines like (S)-scoulerine, a sedative agent. acs.orgtaylorandfrancis.com This demonstrates that enzymes can distinguish between enantiomers with high precision.

Enantioselective Oxidation: Monoamine oxidase (MAO) variants have been shown to oxidize benzylisoquinolines with a preference for the (R)-enantiomer, allowing for the deracemization of racemic mixtures to produce optically pure (S)-enantiomers. rsc.org

These examples underscore that the three-dimensional arrangement of atoms is fundamental to the interaction between a this compound derivative and its biological partner.

Compound/ClassStereocenterBiological Activity/ProcessFindingReference(s)
BisbenzylisoquinolinesC-1'Antimalarial SelectivityThe (S) configuration at C-1' was important for selective activity against resistant malaria. hilarispublisher.com
(S)-ScoulerineC-1Sedative, Muscle-relaxingProduced via enantioselective C-C bond formation catalyzed by Berberine Bridge Enzyme (BBE). acs.org, taylorandfrancis.com
(S)-ReticulineC-1Hypotensive, AntispasmodicSynthesized in optically pure form using a deracemization system with a monoamine oxidase variant. rsc.org
NorcoclaurineC-1Biosynthetic PrecursorTypically produced as the (S)-enantiomer, but (R)- and racemic forms exist in certain species. nih.gov

Computational Chemistry and In Silico Approaches to Structure-Function Elucidation

Computational chemistry and in silico methods have become indispensable tools for understanding the structure-function relationships of this compound derivatives. ingentaconnect.com These approaches complement experimental data by providing insights into molecular interactions at an atomic level, guiding the design of new, more potent, and selective compounds.

Common computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Docking studies have been used to analyze the interactions of bisbenzylisoquinoline alkaloids with the main protease (Mpro) of SARS-CoV-2, identifying key binding interactions with catalytic residues. researchgate.net Similarly, in silico analysis suggested that the alkaloid boldine (B1667363) has important intermolecular interactions with the acetylcholinesterase enzyme of the cattle tick Rhipicephalus microplus. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time, confirming the stability of binding conformations predicted by docking. researchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for biological activity. ingentaconnect.com Pharmacophore models for dopamine and serotonin receptors have been developed using benzylisoquinoline derivatives to guide the synthesis of new potential ligands. researchgate.netingentaconnect.com

Quantum Chemical Calculations: These calculations can determine the electronic properties of molecules, which helps in understanding their reactivity and interaction energies. researchgate.net

Pathway Prediction: Computational workflows have been developed to screen the biochemical vicinity of a known biosynthetic pathway to identify novel derivatives that could be produced. nih.gov This has been applied to the noscapine (B1679977) pathway to identify enzymes for producing other BIA derivatives in engineered yeast. nih.gov

Protein-ligand docking simulations have also been used to investigate the structural determinants of enantioselectivity in enzymes like monoamine oxidase (MAO-N), correlating extensive substrate screening results with in silico models. rsc.org These computational tools not only help to rationalize experimental findings but also accelerate the discovery and optimization of new bioactive this compound derivatives. nih.govacademie-sciences.fr

Biotechnological Production Platforms and Metabolic Engineering of 1 Benzylisoquinoline Alkaloids

Heterologous Biosynthesis of 1-Benzylisoquinoline and Derivatives in Microorganisms

The reconstruction of BIA biosynthetic pathways in microbial hosts like yeast and bacteria is a central strategy for producing these valuable compounds. bohrium.comfrontiersin.org This approach allows for cost-effective production from simple starting materials and enables the synthesis of novel BIA derivatives. frontiersin.orgnih.gov However, challenges remain, including the complexity of the pathways, which can involve over 30 enzymatic steps, and the often low yields achieved in heterologous systems. frontiersin.org

Yeast, particularly Saccharomyces cerevisiae, is a favored host for reconstructing BIA pathways due to its eukaryotic nature, which is more akin to the plant cellular environment. frontiersin.org This facilitates the proper folding and function of complex plant enzymes, such as the membrane-bound cytochrome P450s, which are crucial for BIA biosynthesis. nih.govberkeley.edu

Researchers have successfully engineered S. cerevisiae to produce the key BIA intermediate (S)-reticuline and its derivatives. nih.gov For instance, by introducing enzymes from plants like Papaver somniferum and humans, yeast strains have been developed to synthesize metabolites in both the sanguinarine (B192314)/berberine (B55584) and morphinan (B1239233) branches of the BIA family. nih.gov One significant achievement was the complete biosynthesis of opioids like thebaine and hydrocodone from glucose in a single yeast strain, a process requiring the expression of 21 and 23 enzymes, respectively. frontiersin.org Similarly, the entire biosynthetic pathway for noscapine (B1679977) has been reconstructed in yeast. pnas.org

A major challenge in yeast-based production is supplying the precursor L-DOPA, as yeast lacks the necessary cofactor, tetrahydrobiopterin (B1682763) (BH4), for the plant-based tyrosine hydroxylase enzyme. nih.govnih.gov To overcome this, scientists have engineered yeast to produce BH4 by introducing mammalian enzymes, enabling the de novo synthesis of norcoclaurine, a foundational BIA scaffold. nih.gov Further optimization, including the use of improved enzyme variants and optimized culture conditions, has led to a 160-fold increase in the production of early BIA scaffolds. nih.gov

The table below summarizes key achievements in producing this compound and its derivatives in engineered yeast systems.

Product Host Organism Key Engineering Strategy Titer/Yield
(S)-ReticulineSaccharomyces cerevisiaeExpression of plant and human enzymes, fed norlaudanosoline. nih.gov~150 mg/L
(S)-ReticulineSaccharomyces cerevisiaeDe novo synthesis from glucose, precursor pathway engineering. nih.gov4.6 g/L nih.gov
Magnoflorine (B1675912)Saccharomyces cerevisiae (co-culture with E. coli)Co-culture system where E. coli produces reticuline (B1680550), and yeast performs downstream conversion. frontiersin.org7.2 mg/L frontiersin.org
(S)-ScoulerineSaccharomyces cerevisiae (co-culture with E. coli)Co-culture system for sequential synthesis. frontiersin.org8.3 mg/L frontiersin.org
ThebaineSaccharomyces cerevisiaeReconstruction of a 21-enzyme pathway. frontiersin.orgReported
HydrocodoneSaccharomyces cerevisiaeReconstruction of a 23-enzyme pathway. frontiersin.orgReported
NoscapineSaccharomyces cerevisiaeReconstruction of a >30-gene pathway from diverse organisms. frontiersin.orgReported
SanguinarineSaccharomyces cerevisiaeReconstruction of pathway involving four cytochrome P450 enzymes. nih.gov80 µg/L nih.gov

Escherichia coli is a widely used prokaryotic host for metabolic engineering due to its rapid growth, well-understood genetics, and established tools for genetic manipulation. pnnl.gov In the context of BIA production, E. coli is primarily engineered to produce the essential precursors, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), which are derived from L-tyrosine. nih.govnih.gov

Significant efforts have focused on engineering E. coli to overproduce L-tyrosine. nih.gov This is often achieved by introducing feedback-resistant versions of key enzymes in the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG) and chorismate mutase/prephenate dehydrogenase (tyrA), and by deleting transcriptional repressors like tyrR. nih.govbiorxiv.org

To produce dopamine, engineered E. coli strains are designed to convert L-tyrosine to L-DOPA, which is then decarboxylated. nih.gov Since E. coli cannot synthesize the necessary cofactor for mammalian tyrosine hydroxylase, a bacterial tyrosinase is often used for the initial hydroxylation step. nih.govnih.gov Subsequent expression of a DOPA decarboxylase (DODC) from organisms like Pseudomonas putida completes the conversion to dopamine, with reported yields of approximately 260 mg/L. nih.govnih.gov More recent strategies have employed the native E. coli enzyme 4-hydroxyphenylacetate (B1229458) 3-monooxygenase (HpaBC) to hydroxylate L-tyrosine to L-DOPA, followed by decarboxylation. biorxiv.orgasm.org

For 4-HPAA production, one strategy involves the overexpression of genes like ipdC from Azotobacter brasilense and the native E. coli gene feaB. frontiersin.org Through a combination of enzyme evolution and dynamic pathway regulation, a titer of 17.39 g/L of 4-HPAA has been achieved in fed-batch fermentation. frontiersin.org

While E. coli is highly effective for precursor synthesis, the expression of functional plant-derived cytochrome P450 enzymes, which are often required for later steps in the BIA pathway, remains a significant challenge in this prokaryotic host. frontiersin.org This has led to the development of co-culture systems where engineered E. coli produces precursors or early intermediates like reticuline, which are then converted to more complex alkaloids by engineered yeast. nih.govfrontiersin.org

Enhancing the production of this compound and its derivatives in microbial hosts requires system-wide metabolic engineering to channel carbon flux toward the target compounds and away from competing native pathways. pnnl.govsci-hub.se Key strategies include increasing precursor supply, balancing cofactor availability, and managing the metabolic burden imposed by heterologous pathways. pnnl.govnih.gov

Increasing Precursor Supply: A primary bottleneck is often the limited availability of the primary precursor, L-tyrosine, and its derivatives dopamine and 4-HPAA. bohrium.comnih.gov Strategies to boost precursor pools include:

Overexpression of Rate-Limiting Enzymes: Increasing the expression of key enzymes in the shikimate pathway, such as DAHP synthase (aroG) and chorismate mutase/prephenate dehydrogenase (tyrA), enhances the flow of carbon toward tyrosine. nih.govbiorxiv.org

Removing Feedback Inhibition: Introducing mutations to make key enzymes resistant to feedback inhibition by downstream products prevents the pathway from shutting itself down as the product accumulates. pnnl.govbiorxiv.org

Deleting Competing Pathways: Knocking out genes that divert precursors into other metabolic pathways can significantly increase the pool available for BIA synthesis. biorxiv.orggoogle.com For instance, deleting genes responsible for fermentation byproduct formation (ldhA, pflB, pta, adhE) in E. coli improved tyramine (B21549) production by 2.1-fold. biorxiv.org

Dynamic Regulation: Using biosensors or quorum-sensing systems to dynamically regulate gene expression can balance metabolic load and optimize pathway flux. pnnl.govfrontiersin.org

Optimization of Enzyme Expression and Activity: Fine-tuning the expression levels of each enzyme in the reconstructed pathway is crucial to avoid the accumulation of toxic intermediates and to balance metabolic flux. nih.govpnnl.gov This can be achieved using promoters of varying strengths or inducible promoter systems. nih.govacs.org Furthermore, enzyme engineering through directed evolution or structure-based design can improve the activity, specificity, and stability of critical enzymes. pnnl.gov For example, modifying the N-terminal signal peptide of norcoclaurine synthase (NCS) was found to improve its function and increase flux into the BIA pathway in yeast. pnas.org

Bacterial Platforms (e.g., Escherichia coli) for Precursor and Intermediate Production

Plant Cell and Organ Culture Technologies for this compound Accumulation

Plant cell and organ cultures are an alternative biotechnological platform for producing BIAs, offering a controlled environment independent of climate and soil conditions. nih.govpnas.org These in vitro systems can be cultivated in bioreactors, allowing for scalability and continuous production under sterile conditions. frontiersin.orgmdpi.com

Plant cell suspension cultures, often initiated from callus (undifferentiated cell masses), have been used to produce various BIAs, including berberine and sanguinarine. mdpi.comgenetics.ir For example, cell suspension cultures of Papaver bracteatum have been studied for the production of thebaine. genetics.ir Researchers can manipulate these cultures using elicitors—substances that trigger defense responses and secondary metabolite production—to enhance yields. In one study, treating P. bracteatum cell cultures with methyl jasmonate and phloroglucinol (B13840) increased thebaine and sanguinarine production by approximately 68-fold and 107-fold, respectively. genetics.ir

Similarly, adding precursors like tyrosine to the culture medium of Tinospora cordifolia has been shown to significantly boost berberine production. researchgate.net While undifferentiated cultures can sometimes fail to produce the desired compounds, differentiated organ cultures, such as root cultures, often maintain the biosynthetic capabilities of the parent plant. researchgate.net The ectopic expression of key biosynthetic enzymes, such as (S)-scoulerine 9-O-methyltransferase (SMT) in Eschscholzia californica cell cultures, has been shown to induce the accumulation of BIAs. pnas.org

These technologies provide a bridge between whole-plant extraction and microbial fermentation, offering a contained and optimizable system for producing complex plant-derived molecules. pnas.orgmdpi.com

Synthetic Biology Applications for Pathway Design and Manipulation

Synthetic biology provides a powerful toolkit for the rational design, construction, and optimization of BIA biosynthetic pathways. frontiersin.orgacs.org It moves beyond simple gene overexpression to a more sophisticated engineering of biological systems, treating enzymes, genes, and metabolic modules as interchangeable parts. acs.orgrsc.org

A key strategy in synthetic biology is modular pathway engineering, where a long and complex biosynthetic pathway is broken down into smaller, manageable modules. acs.orgfrontiersin.org Each module can be individually constructed, tested, and optimized before being assembled into a complete pathway. nih.gov This approach simplifies troubleshooting and allows for the fine-tuning of metabolic flux through different branches of the pathway. pnnl.govfrontiersin.org

This modularity also extends to "division of labor" strategies using co-cultures of different microbial strains. frontiersin.org For instance, a complex BIA pathway can be split between two strains: one engineered to efficiently produce an early intermediate and a second engineered to convert that intermediate into the final product. nih.govfrontiersin.org This can reduce the metabolic burden on a single host and allow for the optimization of each part of the pathway in the most suitable host organism (e.g., precursor synthesis in E. coli and complex transformations in yeast). nih.govnih.gov

Enzyme Mining and Engineering for Novel or Improved this compound Syntheses

The biosynthesis of this compound alkaloids (BIAs) involves a complex series of enzymatic reactions. frontiersin.org The discovery and enhancement of these enzymes are critical for developing novel and more efficient BIA production methods. frontiersin.orgnih.gov Enzyme mining from diverse biological sources and subsequent engineering have emerged as powerful strategies to overcome limitations in natural biosynthetic pathways and to generate new BIA derivatives. researchgate.netnih.gov

Enzyme Mining for Diverse Catalytic Functions

The vast and ever-growing genomic and transcriptomic data from various plant species provide a rich resource for discovering new enzymes with potential applications in BIA synthesis. researchgate.netnih.gov By searching these databases, researchers can identify homologs of known BIA biosynthetic enzymes that may possess superior properties, such as higher catalytic efficiency, altered substrate specificity, or improved stability. nih.gov

A key enzyme in BIA biosynthesis is norcoclaurine synthase (NCS), which catalyzes the first committed step in the pathway: the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. bbk.ac.uk Mining efforts have identified NCS variants from different plants, some of which exhibit different substrate preferences, enabling the synthesis of novel BIA precursors. bbk.ac.uk

Another critical class of enzymes are the cytochrome P450s (CYP450s), which are involved in many of the hydroxylation and cyclization reactions that create the vast structural diversity of BIAs. frontiersin.orgnih.gov Mining transcriptome libraries has led to the identification of novel CYP450s, such as those from the CYP719A subfamily, which are crucial for specific steps in the biosynthesis of alkaloids like dihydrosanguinarine (B1196270). researchgate.netnih.gov

Methyltransferases are also essential for modifying the BIA scaffold. frontiersin.org Researchers have successfully mined for and characterized various O-methyltransferases (OMTs) and N-methyltransferases (NMTs) from different plant sources. researchgate.net These enzymes can have different positional specificities, allowing for the creation of a wider range of methylated BIA derivatives.

Enzyme Engineering for Enhanced Performance and Novel Activities

Once promising enzymes are identified, protein engineering techniques can be employed to further improve their function or even create entirely new catalytic activities. This can involve rational design, based on the enzyme's three-dimensional structure, or directed evolution, which mimics the process of natural selection in the laboratory.

One notable example of enzyme engineering in the BIA pathway is the modification of norcoclaurine synthase (NCS). Through site-directed mutagenesis, researchers have been able to alter the substrate scope of NCS. For instance, a single point mutation (M97V) in one NCS variant allowed it to accept benzaldehyde (B42025) as a substrate, leading to the one-step synthesis of (1S)-aryl-tetrahydroisoquinolines. bbk.ac.uk Further engineering has also focused on expanding the amine substrate specificity of NCS. bbk.ac.uk

Tyrosinase is another enzyme that has been engineered for BIA synthesis. Mutagenesis studies have generated tyrosinase variants with enhanced acceptance of halogenated tyrosines, which can then be used in biocatalytic cascades to produce novel halogenated BIAs. researchgate.net

Imine reductases have also been engineered to expand their substrate specificity, enabling the efficient and stereoselective conversion of 1-phenyl and 1-benzyl 6,7-dimethoxy-dihydroisoquinolines into their corresponding (S)-tetrahydroisoquinolines, which are precursors to a variety of alkaloids. researchgate.net

The following table summarizes key enzymes in BIA synthesis that have been subjects of mining and engineering efforts:

Enzyme ClassFunction in BIA PathwayEngineering/Mining Achievements
Norcoclaurine Synthase (NCS) Catalyzes the first committed step, the Pictet-Spengler condensation. bbk.ac.ukVariants with altered aldehyde and amine substrate specificity have been identified and created. bbk.ac.uk
Cytochrome P450s (CYP450s) Catalyze various oxidation, hydroxylation, and ring-forming reactions. frontiersin.orgnih.govNovel CYP450s from the CYP719A family have been mined for specific biosynthetic steps. researchgate.netnih.gov A human CYP450 (CYP2D6) was shown to convert (R)-reticuline to the morphinan alkaloid salutaridine (B1681412). nih.gov
Methyltransferases (OMTs & NMTs) Add methyl groups to hydroxyl and amine functionalities on the BIA scaffold. frontiersin.orgHomologous enzymes with different substrate specificities have been identified through mining, enabling the production of diverse methylated BIAs. researchgate.net
Berberine Bridge Enzyme (BBE) Catalyzes the oxidative cyclization of (S)-reticuline to form the protoberberine skeleton. nih.govBBE has been a target for overexpression to modulate alkaloid profiles in plants like Macleaya cordata. researchgate.net
Tyrosinase Involved in the conversion of L-tyrosine to L-DOPA. researchgate.netMutants with enhanced activity on halogenated tyrosine substrates have been developed. researchgate.net

These advancements in enzyme mining and engineering are paving the way for the development of robust and versatile biocatalytic systems for the production of a wide array of valuable this compound alkaloids.

Advanced Genetic Engineering for Targeted Alkaloid Yield and Composition

Advanced genetic engineering techniques are being increasingly applied to modify the biosynthesis of this compound alkaloids (BIAs) in both plants and microbial systems. nih.govpnas.org These strategies aim to increase the production of desired alkaloids, alter the metabolic flux towards specific branches of the pathway, and even produce novel compounds. pnas.orgnih.gov

Conversely, gene suppression techniques such as RNA interference (RNAi) and CRISPR-Cas9 can be used to downregulate or knockout genes encoding enzymes that lead to the formation of undesirable byproducts or that divert precursors away from the desired pathway. pnas.orgpnas.org For instance, RNAi has been used to silence the gene for codeinone (B1234495) reductase in transgenic opium poppy, and to reduce the expression of BBE in California poppy cells to increase the accumulation of reticuline. pnas.orgnih.gov

The manipulation of regulatory genes, such as transcription factors, offers another powerful tool for engineering BIA metabolism. nih.gov Transcription factors can control the expression of multiple genes within a biosynthetic pathway. nih.gov By identifying and engineering these master regulators, it may be possible to upregulate an entire branch of the BIA pathway in a coordinated manner. pnas.org

Furthermore, the introduction of genes from different organisms (heterologous expression) can be used to create novel BIA-producing capabilities in a host organism. nih.govnih.gov For example, enzymes from various plant sources have been expressed in yeast (Saccharomyces cerevisiae) and E. coli to reconstruct portions of the BIA pathway and produce specific alkaloids. nih.govpnas.org This approach allows for the combination of enzymes with different properties to create optimized pathways. In a notable study, a human P450 enzyme was shown to have a novel activity in converting (R)-reticuline to the morphinan alkaloid salutaridine in engineered yeast. nih.govnih.gov

The following table highlights some advanced genetic engineering strategies and their applications in modifying BIA biosynthesis:

Engineering StrategyTarget Gene/EnzymeHost OrganismOutcome
Overexpression Putrescine N-methyltransferase (PMT)Nicotiana sylvestrisIncreased nicotine (B1678760) content. pnas.org
Overexpression Berberine bridge enzyme (BBE)Macleaya cordataModulation of BIA biosynthesis. researchgate.net
RNAi Suppression Codeinone reductasePapaver somniferum (Opium poppy)Accumulation of reticuline. pnas.orgnih.gov
RNAi Suppression Berberine bridge enzyme (BBE)Eschscholzia californica (California poppy) cellsAccumulation of reticuline. pnas.orgnih.gov
Heterologous Expression Plant biosynthetic enzymesSaccharomyces cerevisiaeProduction of reticuline and downstream BIAs like sanguinarine and morphinans. nih.govnih.gov
Heterologous Expression Plant biosynthetic enzymesEscherichia coliProduction of (S)-reticuline from dopamine. pnas.org
Co-culture System Reticuline biosynthetic genes in E. coli and other enzymes in S. cerevisiaeE. coli and S. cerevisiaeSynthesis of magnoflorine and scoulerine (B1208951) from dopamine. pnas.orgnih.gov

These genetic engineering approaches, often guided by an increasing understanding of the BIA biosynthetic pathway, are crucial for developing sustainable and high-yielding production platforms for these valuable alkaloids.

Integrated Multi-Omics Approaches for Comprehensive Pathway Understanding and Engineering

A comprehensive understanding of the intricate network of genes, proteins, and metabolites involved in this compound alkaloid (BIA) biosynthesis is essential for effective metabolic engineering. frontiersin.orgresearchgate.net Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for elucidating these complex pathways and identifying key targets for optimization. researchgate.netnih.gov

Genomics provides the foundational blueprint of an organism's metabolic potential. nih.gov The availability of complete genome sequences for BIA-producing plants like opium poppy (Papaver somniferum) has been instrumental in identifying the genes encoding biosynthetic enzymes. researchgate.netnih.gov Genomic analyses have revealed that many BIA biosynthetic genes are organized in clusters, suggesting coordinated regulation. nih.govoup.com

Transcriptomics , often performed using RNA sequencing, reveals which genes are actively being expressed in a particular tissue or under specific conditions. nih.govnih.gov By correlating gene expression profiles with the accumulation of specific BIAs, researchers can identify candidate genes involved in their biosynthesis. frontiersin.orgnih.gov This approach has been particularly useful in model systems like opium poppy and Madagascar periwinkle for dissecting the BIA and monoterpenoid indole (B1671886) alkaloid pathways, respectively. nih.gov

Proteomics , the large-scale study of proteins, provides a direct measure of the enzymes present in a cell. researchgate.net By identifying and quantifying the proteins involved in BIA metabolism, proteomics can help to pinpoint rate-limiting steps and understand post-translational modifications that may affect enzyme activity.

Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. researchgate.net This "omics" layer provides a snapshot of the chemical phenotype of an organism and is crucial for identifying known and novel BIAs, as well as pathway intermediates. frontiersin.org Changes in the metabolome in response to genetic or environmental perturbations can provide valuable insights into pathway flux and regulation.

The integration of these multi-omics datasets allows for a more holistic understanding of BIA biosynthesis. researchgate.net For example, combining transcriptomic and metabolomic data can reveal strong correlations between the expression of a specific gene and the abundance of a particular alkaloid, providing strong evidence for that gene's function. frontiersin.orgnih.gov This integrated approach has been successfully used to identify and characterize genes involved in the biosynthesis of sanguinarine in Macleaya cordata. nih.gov

The following table illustrates how different omics technologies contribute to the understanding and engineering of BIA pathways:

Omics TechnologyKey Contributions to BIA Research
Genomics - Identification of biosynthetic gene clusters. nih.govoup.com - Provides the complete set of genes for an organism. nih.gov
Transcriptomics - Identification of candidate genes through co-expression analysis. frontiersin.orgnih.gov - Understanding tissue-specific and condition-dependent gene expression. nih.gov
Proteomics - Direct measurement of enzyme levels. researchgate.net - Identification of post-translational modifications.
Metabolomics - Profiling of known and novel BIAs and intermediates. frontiersin.orgresearchgate.net - Elucidation of metabolic flux and pathway bottlenecks. nih.gov

The insights gained from these integrated multi-omics studies are invaluable for guiding metabolic engineering strategies. nih.gov By identifying bottlenecks, regulatory hubs, and novel enzymes, researchers can more effectively design interventions to enhance the yield and composition of desired this compound alkaloids in both plant and microbial production systems. researchgate.netnih.gov

Advanced Analytical and Characterization Methodologies for 1 Benzylisoquinoline Research

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone in BIA research, offering unparalleled accuracy in mass measurements, which is fundamental for determining elemental compositions and elucidating the structures of novel compounds. mdpi.com This precision is crucial for distinguishing between molecules with the same nominal mass but different chemical formulas.

Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS)

FT-ICR-MS stands out for its exceptionally high resolution and mass accuracy, often in the parts-per-billion range. mdpi.com This technique measures the cyclotron frequency of ions in a strong magnetic field to determine their mass-to-charge ratio with extreme precision. mdpi.comyale.edu The non-destructive nature of ion detection in FT-ICR-MS allows for tandem mass spectrometry (MSn) experiments, providing deeper structural insights. yale.edu In the context of BIA research, FT-ICR-MS is particularly valuable for analyzing complex mixtures and obtaining accurate mass data for confirmation of molecular formulas. researchgate.netcopernicus.org Its high resolving power is essential for separating isobaric and isomeric species, a common challenge in the analysis of complex plant extracts containing numerous BIAs. mdpi.com

Tandem Mass Spectrometry (MS/MS) in BIA Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of alkaloids by analyzing their fragmentation patterns. mdpi.comoak.go.krscispace.com In MS/MS, precursor ions of a specific mass-to-charge ratio are selected and then fragmented through processes like collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For 1-benzylisoquinoline alkaloids, characteristic fragmentation occurs via inductive cleavage and α-cleavage at the nitrogen of the tyramine (B21549) moiety. researchgate.net The fragmentation patterns can help to classify the specific type of alkaloid. oak.go.krscispace.com For instance, the analysis of aporphine-benzylisoquinoline alkaloids using electrospray ionization (ESI)-MS/MS reveals diagnostic product ions that provide structural information. nih.gov The use of liquid chromatography coupled with high-resolution Orbitrap multistage mass spectrometry allows for the detailed characterization of numerous BIAs by analyzing their fragmentation through CID, higher-energy collisional dissociation (HCD), and pulsed Q collision-induced dissociation (PQD). nih.govresearchgate.net

Table 1: Common MS/MS Fragmentation Characteristics for BIA Classes

BIA ClassPrecursor IonKey Fragmentation PathwayDiagnostic Product Ions
Benzylisoquinoline[M+H]⁺Inductive cleavage and α-cleavage at the nitrogen of the tyramine moiety. researchgate.netIons corresponding to the isoquinoline (B145761) and benzyl (B1604629) moieties.
Aporphine-Benzylisoquinoline[M+H]⁺, [M+2H]²⁺Cleavage of the ether linkage between aporphine (B1220529) and benzyltetrahydroisoquinoline units. nih.govIons representing the individual aporphine and benzyltetrahydroisoquinoline units. nih.gov
Protoberberine[M]⁺Cleavage of substituent groups and dehydrogenation. scispace.comFragment ions are typically above m/z 200. scispace.com
Tetrahydroprotoberberine[M+H]⁺Retro-Diels-Alder (RDA) reaction. oak.go.krscispace.comscielo.brCharacteristic ions from the RDA fragmentation of the C-ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical elucidation of this compound alkaloids. researchgate.netcdnsciencepub.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and the relative orientation of substituents.

Conformational preferences of 1-benzyl-1,2,3,4-tetrahydroisoquinolines can be investigated using ¹H NMR spectra and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. researchgate.net These studies have shown that N-alkylation significantly influences the preferred conformation. For example, secondary amines often favor an extended conformation, while N-alkylated derivatives tend to adopt a semi-folded conformation. researchgate.net The shielding of the H-8 proton by the benzyl ring is a known indicator of a specific spatial arrangement, often influenced by the bulk of the N-substituent. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to assign all proton and carbon signals, even in complex BIA structures. researchgate.netresearchgate.net These experiments are crucial for establishing the linkages between different structural units in dimeric alkaloids like the aporphine-benzylisoquinolines. acs.org

Advanced Chromatographic Techniques for Separation and Quantification

The separation and quantification of this compound alkaloids from complex natural extracts or synthetic mixtures present a significant analytical challenge due to their structural similarity. Advanced chromatographic techniques are essential for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation, quantification, and characterization of BIAs. maxapress.comresearchgate.netmaxapress.com Reversed-phase HPLC methods are predominantly employed for this purpose. maxapress.com HPLC systems are often coupled with various detectors to enhance selectivity and sensitivity.

Commonly used detectors include:

UV Detectors: Often used for initial identification and quantification based on the characteristic UV absorbance of the alkaloids. maxapress.com

Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful combination for both quantification and structural confirmation. maxapress.comresearchgate.netmaxapress.com This is currently one of the most common methods for BIA analysis. researchgate.netmaxapress.com

Chemiluminescence (CL) Detectors: A highly sensitive and selective method has been developed for the detection of specific BIAs like higenamine, employing an Ag(III)-luminol system. scielo.br This method offers low limits of detection and quantification. scielo.br

The choice of mobile phase, which can be run in isocratic or gradient elution mode, is critical for achieving optimal separation. wikipedia.org

Table 2: HPLC Methods for BIA Analysis

Analyte(s)ColumnMobile PhaseDetection MethodLimit of Detection (LOD)Reference
HigenamineC18Acetonitrile (B52724) and 0.1% formic acid in waterChemiluminescence (CL)0.41 ng/mL (in urine) scielo.br
Seven BIAs from Chelidonium majusViridis BEH 2-EP (3.0 × 100 mm; 1.7 µm)CO₂ and Methanol with 30% acetonitrile and 20 mM ammonium (B1175870) formatePDA< 2.57 µg/mL nih.gov
Various BIAs from Nelumbo nuciferaNot specifiedNot specifiedESI-MS/MSNot specified maxapress.comresearchgate.netmaxapress.com

Emerging Separation Methods for Complex BIA Mixtures

To overcome the limitations of conventional chromatography, several emerging separation techniques are being applied to the analysis of complex BIA mixtures.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating irreversible adsorption of the sample. researchgate.net HSCCC has been successfully used to isolate BIAs by employing various two-phase solvent systems, including pH-zone-refining CCC which allows for the isolation of highly pure single BIAs. maxapress.com

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): This technique uses supercritical CO₂ as the main mobile phase, offering a "green" alternative with fast separation times. nih.gov A UHPSFC method was developed for the simultaneous analysis of seven BIAs in under six minutes. nih.gov This method, coupled with a photodiode array (PDA) detector, has been fully validated and shows excellent linearity and precision. nih.gov

Fast Centrifugal Partition Chromatography (FCPC): As a type of liquid-liquid chromatography, FCPC has proven to be a versatile and rapid method for the isolation of natural products, including BIAs. nih.gov A method using a chloroform/methanol/0.3 M hydrochloric acid solvent system allowed for the isolation of five BIAs from a crude extract in approximately 2.5 hours. nih.gov

These advanced analytical and chromatographic methodologies are continuously evolving, providing researchers with increasingly powerful tools to explore the complex world of this compound alkaloids.

Crystallographic Studies of this compound Biosynthetic Enzymes for Mechanistic Insight

The three-dimensional structures of several key enzymes involved in the biosynthesis of this compound alkaloids (BIAs) have been elucidated through X-ray crystallography. These structural studies have provided profound insights into the catalytic mechanisms, substrate specificity, and stereoselectivity of these enzymes, paving the way for their rational engineering for various biotechnological applications.

A pivotal enzyme in the BIA pathway is norcoclaurine synthase (NCS) , which catalyzes the first committed step: the stereoselective Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. bbk.ac.ukosti.govnih.govresearchgate.netnih.gov The crystal structure of NCS from Thalictrum flavum revealed that it belongs to the Bet v1-like protein superfamily and features a large catalytic tunnel. nih.gov The active site is characterized by a constellation of key amino acid residues, including a tyrosine, a lysine (B10760008), an aspartic acid, and a glutamic acid, which orchestrate the stereoselective cyclization. nih.gov High-resolution crystal structures of T. flavum NCS in complex with the substrate dopamine and a non-reactive substrate analog, 4-hydroxybenzaldehyde, have been solved at 2.1 Å resolution, providing a detailed view of substrate binding and the structural determinants for the reaction's stereospecificity. nih.gov Further crystallographic work on a T. flavum NCS variant bound to a mechanism-inspired ligand at 1.85 Å resolution has lent strong support to a "dopamine-first" binding mechanism. acs.org This model posits that dopamine binds deep within the active site, anchored by a lysine residue (Lys-122), followed by the binding of the aldehyde substrate at the entrance of the active site. acs.orgmdpi.com

Another crucial enzyme, berberine (B55584) bridge enzyme (BBE) , catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, creating the characteristic berberine bridge. rcsb.orgfrontiersin.org The crystal structure of BBE from Eschscholzia californica, determined at a resolution of 1.65 Å, has been instrumental in understanding its unique catalytic mechanism. rcsb.org BBE is a flavin-dependent oxidase that facilitates the formation of a carbon-carbon bond between the N-methyl group and the phenolic ring of the substrate. rcsb.orgoup.com Structural and mutational studies have highlighted the importance of specific active site residues. For instance, His174 has been shown to be part of a hydrogen-bonding network that stabilizes the reduced flavin cofactor during catalysis. rcsb.orgacs.org The crystal structure of a His174Ala variant exhibited significant structural rearrangements and a drastic reduction in catalytic efficiency, underscoring the residue's critical role in both catalysis and maintaining the active site's structural integrity. rcsb.orgacs.org

Methyltransferases also play a vital role in the diversification of the BIA scaffold. The crystal structures of two variants of scoulerine (B1208951) 9-O-methyltransferase (S9OMT) from Thalictrum flavum have been determined, offering insights into substrate and cofactor recognition. acs.orgresearchgate.netosti.gov These structures have been crucial for understanding the basis of regiospecificity in O-methylation and have enabled the engineering of S9OMT mutants with an expanded substrate scope, capable of producing novel BIA derivatives. acs.orgosti.gov A comparison between the crystal structures of S9OMT and norcoclaurine 6-O-methyltransferase (6OMT) from the same organism identified key residues responsible for their different regiospecificities. acs.org

Similarly, structural studies on pavine N-methyltransferase (PavNMT) from Thalictrum flavum have shed light on the molecular basis of substrate recognition and catalysis in N-methyltransferases involved in BIA metabolism. nih.gov The crystal structure of PavNMT was solved in its apo form and in complex with the methyl donor S-adenosylmethionine (SAM), the product S-adenosylhomocysteine (SAH), and with SAH and the substrate analog tetrahydropapaverine. nih.gov These structures revealed a conserved active site architecture and provided a framework for understanding substrate specificity among the broader family of BIA N-methyltransferases. nih.gov

The table below summarizes key crystallographic data for some of the biosynthetic enzymes discussed.

EnzymeOrganismPDB IDResolution (Å)Ligand(s)
Norcoclaurine SynthaseThalictrum flavum2VQ52.1Dopamine, 4-Hydroxybenzaldehyde
Norcoclaurine SynthaseThalictrum flavum5NON1.85Mechanism-inspired mimic
Berberine Bridge EnzymeEschscholzia californica3D2H1.65-
Berberine Bridge Enzyme (H174A variant)Eschscholzia californica4EC32.65(S)-Reticuline
Scoulerine 9-O-MethyltransferaseThalictrum flavum---
Pavine N-MethyltransferaseThalictrum flavum-1.6 - 2.8SAM, SAH, Tetrahydropapaverine

Note: PDB ID and specific resolution for Scoulerine 9-O-Methyltransferase were not explicitly stated in the provided context, hence marked as "-".

Future Research Trajectories and Conceptual Developments in 1 Benzylisoquinoline Chemistry

Elucidation of Undiscovered Enzymes and Biosynthetic Steps in BIA Metabolism

Despite over a century of research, the complete enzymatic machinery and metabolic pathways for many complex BIAs remain partially understood. frontiersin.orgoup.comnih.gov A primary focus of future research is the discovery and characterization of novel enzymes that catalyze the vast array of chemical transformations in BIA biosynthesis. frontiersin.orgoup.com The biosynthesis of all BIAs originates from (S)-norcoclaurine, which is formed by the condensation of two L-tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). thieme-connect.comwikipedia.org From this central precursor, a series of enzymatic reactions, including hydroxylations, O- and N-methylations, and ring formations, give rise to the immense structural diversity of BIAs. oup.comthieme-connect.comresearchgate.net

Key enzyme families implicated in BIA metabolism include lyases, transferases (specifically O- and N-methyltransferases), and oxidoreductases like cytochrome P450s (CYPs) and the berberine (B55584) bridge enzyme (BBE). frontiersin.orgoup.comnih.gov While many upstream enzymes are well-characterized, the downstream pathways leading to specific, often complex, alkaloids are less clear. frontiersin.orgnih.gov For instance, the complete biosynthetic pathway of the anti-cancer agent noscapine (B1679977) was only recently elucidated through the discovery of a 10-gene cluster in opium poppy. nih.gov

Modern "omics" technologies, such as genomics, transcriptomics, and metabolomics, are accelerating the discovery of new biosynthetic genes. frontiersin.orgoup.com By comparing the genetic and metabolic profiles of different BIA-producing plants, researchers can identify candidate genes responsible for specific enzymatic steps. frontiersin.orgthieme-connect.com For example, co-expression analysis has been instrumental in identifying novel O-demethylases involved in morphine biosynthesis. nih.gov The ongoing sequencing of genomes from various medicinal plants is expected to unveil a wealth of new enzymes and provide deeper insights into the evolution of BIA metabolic diversity. frontiersin.orgnih.gov

A significant challenge lies in understanding the metabolism of BIAs with unique stereochemistry, such as those found in the sacred lotus (B1177795) (Nelumbo nucifera), which predominantly produces (R)-configured BIAs and lacks the common intermediate, reticuline (B1680550). biorxiv.org Elucidating the enzymes responsible for these alternative pathways, like the stereospecific conversion of (R)-armepavine to pronuciferine (B1678250) by a CYP80G enzyme, opens new avenues for biosynthetic research. biorxiv.org

Table 1: Key Enzyme Classes in BIA Biosynthesis and Their Functions

Enzyme Class Abbreviation Function Example(s)
Lyases NCS Catalyzes the initial Pictet-Spengler condensation to form the 1-benzylisoquinoline core. frontiersin.orgoup.com (S)-Norcoclaurine synthase
Transferases 6OMT, CNMT, 4'OMT Catalyze the transfer of methyl groups to hydroxyl and amine functionalities, leading to structural diversification. frontiersin.orgoup.com Norcoclaurine 6-O-methyltransferase, Coclaurine (B195748) N-methyltransferase, 3'-hydroxy-N-methylcoclaurine-4'-O-methyltransferase
Oxidoreductases BBE, CYPs Catalyze oxidative reactions, including the formation of key ring structures and functional group modifications. frontiersin.orgoup.com Berberine bridge enzyme, Cytochrome P450 monooxygenases

Development of Novel and Sustainable Synthetic Routes for Complex this compound Structures

"Green" chemistry approaches, which emphasize the use of environmentally benign reagents and conditions, are gaining prominence. mdpi.comnih.gov Chemoenzymatic and fully enzymatic cascade reactions represent a powerful strategy for the efficient and stereoselective synthesis of BIAs. researchgate.netbohrium.comrsc.org These one-pot reactions can rapidly generate molecular complexity under mild conditions, minimizing waste and improving sustainability. researchgate.netbohrium.com For example, a biocatalytic cascade involving a transaminase and norcoclaurine synthase has been developed for the synthesis of (S)-benzylisoquinoline and (S)-tetrahydroprotoberberine alkaloids. researchgate.net Another innovative approach utilizes a decarboxylation–epoxidation–isomerization–condensation cascade to synthesize various BIAs from renewable p-coumaric acid derivatives and dopamine. bohrium.comrsc.org This method has successfully produced 15 different BIAs, some at concentrations exceeding 1 g/L, with excellent enantioselectivity. rsc.org

The combination of chemical synthesis with biocatalytic steps offers another promising avenue. For instance, racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines can be synthesized chemically and then subjected to an enantioselective intramolecular oxidative C-C coupling catalyzed by the berberine bridge enzyme (BBE), yielding optically pure (S)-berbines and (R)-benzylisoquinolines. acs.org This chemoenzymatic route has enabled the first asymmetric total synthesis of the naturally occurring sedative (S)-scoulerine. acs.org

Future research in this area will likely focus on expanding the toolbox of biocatalysts, engineering enzymes for improved activity and substrate scope, and integrating multiple enzymatic steps into more complex and efficient cascade reactions. The use of renewable feedstocks, such as lignocellulosic biomass, will also be a key aspect of developing truly sustainable synthetic routes for these valuable compounds. bohrium.comrsc.org

Innovative Strategies for Industrial-Scale Bioproduction of this compound Alkaloids

The low abundance of many BIAs in their native plant sources and the challenges of chemical synthesis have spurred the development of microbial platforms for their production. frontiersin.orgnih.gov Metabolic engineering and synthetic biology offer powerful tools to reconstruct BIA biosynthetic pathways in well-characterized microbes like Escherichia coli and Saccharomyces cerevisiae (yeast). frontiersin.orgmdpi.comgoogle.com These microbial "cell factories" can be grown on inexpensive feedstocks, are genetically tractable, and allow for easier scale-up and purification compared to plant extraction. mdpi.combiorxiv.org

A major goal in this field is the de novo synthesis of BIAs from simple sugars like glucose. nih.gov Significant progress has been made in engineering yeast to produce the key intermediate (S)-reticuline, with titers reaching up to 4.6 g/L. nih.govmdpi.com This was achieved through extensive pathway engineering, including the manipulation of both endogenous and heterologous genes to optimize carbon flux towards BIA biosynthesis. mdpi.com Recently, researchers have further improved (S)-reticuline production by establishing a superior route via the intermediate (S)-norlaudanosoline, which enhances selectivity and yield. biorxiv.org

Challenges in microbial BIA production include the functional expression of plant enzymes (particularly cytochrome P450s), the toxicity of intermediates, and the metabolic burden on the host cell. mdpi.comfrontiersin.org Strategies to overcome these hurdles include:

  • Enzyme engineering: Improving the activity and stability of key enzymes, such as norcoclaurine synthase (NCS), which is considered a bottleneck in the pathway. mdpi.com
  • Pathway optimization: Identifying and bypassing rate-limiting steps. For example, a novel pathway utilizing a cytochrome P450 enzyme (CYP79) has been shown to improve the production of 3,4-dihydroxyphenylacetaldehyde (B32087) (DHPAA), a precursor to the BIA backbone, while reducing the formation of toxic byproducts. nih.gov
  • Host engineering: Modifying the host's central metabolism to increase the supply of precursors and cofactors. frontiersin.org
  • Compartmentalization: Mimicking the spatial separation of biosynthetic steps that occurs in plants to improve pathway efficiency and reduce toxicity.
  • The successful reconstitution of entire BIA pathways in microbes has been demonstrated for several compounds, including thebaine, dihydrosanguinarine (B1196270), and magnoflorine (B1675912). biorxiv.orgresearchgate.netpnas.orgnih.gov For instance, fed-batch fermentation of an engineered yeast strain has yielded 635 mg/L of dihydrosanguinarine and sanguinarine (B192314). biorxiv.org Future efforts will focus on further optimizing these microbial systems to achieve commercially viable titers and yields for a wide range of valuable BIAs. frontiersin.orggoogle.com

    Table 2: Examples of Microbial Production of this compound Alkaloids

    Product Host Organism Precursor/Feedstock Reported Titer
    (S)-Reticuline Saccharomyces cerevisiae Glucose 4.6 g/L mdpi.com
    (S)-Reticuline Saccharomyces cerevisiae Sucrose 4.8 g/L biorxiv.org
    Dihydrosanguinarine/Sanguinarine Saccharomyces cerevisiae Fed-batch fermentation 635 mg/L biorxiv.org
    Magnoflorine Saccharomyces cerevisiae Glucose 75.8 mg/L nih.gov
    (S)-Reticuline Escherichia coli Dopamine 55 mg/L pnas.orgnih.gov

    Application of Artificial Intelligence and Machine Learning in this compound Pathway Prediction and Design

    The complexity of BIA biosynthetic pathways and the vast amount of data being generated through omics technologies make artificial intelligence (AI) and machine learning (ML) increasingly valuable tools for research. rsc.org These computational approaches can analyze large datasets to identify hidden patterns, predict enzyme function, and design novel biosynthetic pathways. rsc.orgcas.org

    AI and ML are being applied in several key areas of BIA research:

  • Pathway Discovery and Elucidation: Supervised ML models, such as artificial neural networks (ANNs), can be trained on gene expression data to predict genes involved in specialized metabolism. nih.gov By using known biosynthetic genes as "baits," these models can identify new candidate genes that are co-expressed, helping to fill in the missing steps in a pathway. nih.gov Graph convolutional neural networks (GCNNs) have also been used to classify alkaloids based on their chemical structure and predict their biosynthetic precursors with high accuracy. hilarispublisher.combohrium.comresearchgate.net
  • Enzyme Function Prediction: ML algorithms can predict the function of uncharacterized enzymes by analyzing their sequence and structural features. researchgate.net This is crucial for identifying the "missing links" in biosynthetic pathways and for discovering enzymes with novel catalytic activities. researchgate.net
  • Pathway Design and Optimization: AI-powered retrosynthesis tools can design novel biosynthetic routes to target molecules. acs.org These algorithms can explore vast chemical and enzymatic reaction spaces to identify the most efficient pathways. acs.org ML models can also predict how changes in a metabolic network, such as altering enzyme expression levels, will affect the final product yield, allowing for the in silico optimization of microbial production strains. cas.orgukri.org Reinforcement learning is another promising AI technique that can be used to iteratively optimize strains and pathways for maximal production. rsc.org
  • The integration of AI with automated robotic platforms for DNA assembly and high-throughput screening creates a powerful closed-loop system for design-build-test-learn cycles. ukri.org This approach can rapidly prototype and optimize new biological designs for BIA production. ukri.org

    Future developments in this area will likely involve the use of more sophisticated AI models, such as deep learning and generative models, to design entirely new-to-nature enzymes and pathways. rsc.orgcas.org The continued development of curated databases and the standardization of experimental data will be crucial for training more accurate and predictive AI models, ultimately accelerating the discovery and sustainable production of novel and valuable this compound alkaloids. rsc.org

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